5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid
Description
Properties
IUPAC Name |
5-methyl-2-(triazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-2-3-9(8(6-7)10(14)15)13-5-4-11-12-13/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTWJXWEWOBHPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CN=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid
An In-Depth Technical Guide to the Synthesis of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The document details two primary, field-proven synthetic routes: Copper-Catalyzed N-Arylation and the regioselective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Each section offers a deep dive into the reaction principles, step-by-step experimental protocols, and a critical analysis of the advantages and limitations of each approach. The guide is structured to provide not only procedural instructions but also the underlying chemical logic, enabling researchers to make informed decisions in their synthetic strategy.
Introduction and Strategic Importance
This compound is a valuable heterocyclic building block. The unique arrangement of a benzoic acid ortho to a 1,2,3-triazole ring system offers a versatile scaffold for constructing complex molecular architectures. While its regioisomer, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, is widely recognized as a key intermediate in the synthesis of the insomnia therapeutic Suvorexant, the 1H-1-yl isomer is also of critical importance, often studied as a related impurity or a distinct pharmacophore in its own right.[1][2][3] Understanding its synthesis is crucial for drug discovery programs and for the development of robust analytical standards in pharmaceutical manufacturing.
This guide will explore the two most prevalent strategies for the synthesis of this target molecule, providing the technical depth required for practical laboratory application.
Retrosynthetic Analysis and Strategic Overview
A retrosynthetic analysis reveals two logical disconnections for the target molecule, forming the basis of our two primary synthetic strategies.
Caption: Retrosynthetic pathways for the target molecule.
-
Strategy A (N-Arylation): Involves the direct coupling of a pre-functionalized benzoic acid derivative with the 1,2,3-triazole heterocycle. This is typically achieved via a copper-catalyzed Ullmann-type reaction.
-
Strategy B (Triazole Formation): Involves constructing the triazole ring directly onto the benzoic acid scaffold. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the premier method for this approach due to its high efficiency and regioselectivity.[4]
Methodology I: Copper-Catalyzed N-Arylation
This strategy relies on the formation of a carbon-nitrogen bond between the benzoic acid ring and the N1 position of the triazole. While conceptually straightforward, this approach is often hampered by a significant challenge: regioselectivity.
Principle and Mechanistic Insight
The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction. In this context, a 2-halobenzoic acid (typically iodo or bromo for higher reactivity) couples with 1,2,3-triazole. The reaction is typically performed at elevated temperatures in the presence of a copper(I) source and a base. The primary drawback is that 1,2,3-triazole can be N-arylated at either the N1 or N2 positions, leading to a mixture of regioisomers which can be difficult to separate.[5] The ratio of these isomers is often influenced by the specific ligand, base, and solvent system employed.
Precursor Synthesis: 2-Iodo-5-methylbenzoic Acid
The key starting material, 2-iodo-5-methylbenzoic acid, is readily prepared from the commercially available 2-amino-5-methylbenzoic acid via a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of 2-Iodo-5-methylbenzoic Acid [6][7]
-
Diazotization: Suspend 2-amino-5-methylbenzoic acid (1.0 eq) in a mixture of water and concentrated HCl at 0 °C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30-60 minutes at 0 °C.
-
Iodination: In a separate flask, dissolve potassium iodide (KI) (1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.
-
Work-up: Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt. Cool the mixture and decolorize by adding a small amount of sodium thiosulfate (Na₂S₂O₃) solution.
-
Isolation: The solid product, 2-iodo-5-methylbenzoic acid, is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
N-Arylation Protocol
The following protocol is a representative procedure for the copper-catalyzed coupling reaction.
| Reagent/Parameter | Condition | Purpose |
| Starting Material | 2-Iodo-5-methylbenzoic acid | Aryl halide source |
| Reagent | 1H-1,2,3-Triazole | Nucleophile |
| Catalyst | Copper(I) Iodide (CuI) | Active catalyst for C-N coupling |
| Ligand | (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine | Accelerates reaction and improves solubility |
| Base | Cesium Carbonate (Cs₂CO₃) or K₂CO₃ | Activates the triazole nucleophile |
| Solvent | N,N-Dimethylformamide (DMF) or Dioxane | High-boiling polar aprotic solvent |
| Temperature | 100-120 °C | Provides activation energy for the reaction |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Cu(I) catalyst |
Experimental Protocol: N-Arylation [3][8]
-
Setup: To an oven-dried flask under an inert atmosphere, add 2-iodo-5-methylbenzoic acid (1.0 eq), 1H-1,2,3-triazole (2.5 eq), cesium carbonate (1.8 eq), and copper(I) iodide (0.1 eq).
-
Reagent Addition: Add anhydrous DMF, followed by (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine (0.18 eq).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature, dilute with water, and acidify to pH 2-3 with HCl. This will precipitate the product and its isomer.
-
Extraction & Purification: Extract the aqueous phase with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting mixture of 1-yl and 2-yl isomers requires careful purification, typically by column chromatography or fractional crystallization, which can be challenging and lead to reduced yields of the desired isomer.
Methodology II: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This modern approach builds the triazole ring directly onto the aromatic core, offering a highly efficient and, most importantly, regioselective route to the desired 1H-1-yl isomer. This reaction is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless.[9]
Principle and Mechanistic Insight
The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is often slow and produces a mixture of 1,4- and 1,5-regioisomers.[10] The introduction of a copper(I) catalyst dramatically accelerates the reaction and, for terminal alkynes, provides exquisite control, yielding almost exclusively the 1,4-disubstituted triazole product. The catalytic cycle involves the formation of a copper-acetylide intermediate which then reacts with the azide, proceeding through a six-membered copper metallacycle to furnish the triazole product upon protonolysis. This regioselectivity is the key advantage of this method.
Caption: Workflow for the CuAAC synthesis route.
Step 1: Synthesis of 2-Azido-5-methylbenzoic Acid
The crucial azide intermediate is synthesized from 2-amino-5-methylbenzoic acid. This process involves the same initial diazotization step as in the Sandmeyer reaction, but the diazonium intermediate is trapped with an azide source.
Experimental Protocol: Synthesis of 2-Azido-5-methylbenzoic Acid
-
Diazotization: Suspend 2-amino-5-methylbenzoic acid (1.0 eq) in dilute HCl at 0 °C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Azidation: In a separate flask, prepare a solution of sodium azide (NaN₃) (1.2 eq) in water. CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides.
-
Reaction: Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will occur. Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Isolation: Acidify the mixture with HCl to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude 2-azido-5-methylbenzoic acid is often of sufficient purity to be used directly in the next step.
Step 2: CuAAC Protocol
The final cycloaddition step couples the aryl azide with an acetylene source.
| Reagent/Parameter | Condition | Purpose |
| Starting Material | 2-Azido-5-methylbenzoic acid | 1,3-Dipole source |
| Reagent | Acetylene Source (e.g., Calcium Carbide) | Dipolarophile |
| Catalyst System | CuSO₄·5H₂O / Sodium Ascorbate | In situ generation of active Cu(I) catalyst |
| Solvent | t-BuOH / H₂O (1:1) or DMF/H₂O | Common solvent system for CuAAC |
| Temperature | Room Temperature | Mild conditions are a hallmark of CuAAC |
Experimental Protocol: CuAAC Reaction [11]
-
Setup: In a flask, dissolve 2-azido-5-methylbenzoic acid (1.0 eq) in a 1:1 mixture of t-butanol and water.
-
Acetylene Source: Add calcium carbide (CaC₂) (2.0 eq) to the solution. This will slowly generate acetylene gas in situ. Alternatively, acetylene gas can be bubbled through the solution.
-
Catalyst Addition: Add sodium ascorbate (0.2 eq) as a freshly prepared aqueous solution, followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq), also as an aqueous solution. The solution should turn a yellow-green color.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by the disappearance of the azide starting material (TLC or LC-MS).
-
Work-up and Isolation: Upon completion, acidify the reaction mixture with dilute HCl to a pH of ~2. This will precipitate the final product. Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization from ethanol or a similar solvent to yield the pure this compound.
Purification and Analytical Characterization
Purification is typically achieved via recrystallization. The product's identity and purity should be confirmed using standard analytical techniques.
-
¹H NMR: The spectrum for the 1-yl isomer is expected to show two distinct singlets for the triazole protons, in contrast to the single, more deshielded singlet for the two equivalent protons in the C₂-symmetric 2-yl isomer.[8] The aromatic protons and the methyl group will appear in their expected regions.
-
¹³C NMR: The number and chemical shifts of the carbon signals will confirm the structure.
-
Mass Spectrometry (MS): ESI-MS should show the correct molecular ion peak ([M-H]⁻ at m/z 202.1 for the negative ion mode).[8]
-
Infrared (IR) Spectroscopy: Characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C=C stretches, will be present.
Conclusion and Recommendation
Both N-arylation and CuAAC are viable synthetic routes to this compound.
-
The Copper-Catalyzed N-Arylation method is direct but fundamentally flawed by its lack of regioselectivity, necessitating a potentially difficult and low-yielding purification step to isolate the desired 1-yl isomer from its 2-yl counterpart.
-
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) route, while one step longer, offers unparalleled control over the regiochemical outcome. The mild reaction conditions, high yields, and formation of a single, desired isomer make it the superior and recommended strategy for the unambiguous and efficient in a research or drug development setting.
This guide provides the foundational knowledge and practical protocols for scientists to successfully synthesize this valuable compound, enabling further exploration in medicinal chemistry and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C10H9N3O2 | CID 58398973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 6. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid
Introduction: Unveiling a Molecule of Pharmaceutical Significance
In the landscape of modern drug development, a profound understanding of a molecule's physicochemical properties is not merely academic; it is the cornerstone of rational drug design and successful therapeutic outcomes. These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile.[1][2][3][4] This guide provides an in-depth technical exploration of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid, a molecule of significant interest to researchers and drug development professionals. This compound is a known process-related impurity of Suvorexant, a dual orexin receptor antagonist.[5] A comprehensive analysis of its properties is crucial for quality control, formulation development, and a deeper understanding of its potential biological interactions.
This document moves beyond a simple recitation of data points. As a Senior Application Scientist, the aim is to provide a holistic and practical perspective, elucidating the "why" behind the "what." We will delve into the core physicochemical parameters, present methodologies for their determination with an emphasis on the underlying scientific principles, and discuss the implications of these properties within the context of pharmaceutical sciences.
Core Physicochemical Profile: A Tale of Two Isomers
A critical aspect of characterizing 5-methyl-2-(triazol-yl)benzoic acid is the positional isomerism of the triazole ring. The point of attachment of the benzoic acid moiety to the triazole ring significantly influences the molecule's overall properties. The two key isomers are this compound and 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. While both share the same molecular formula and weight, their spatial arrangement and electronic distribution differ, leading to distinct physicochemical behaviors.
For the target compound of this guide, This compound , comprehensive experimental data is not extensively available in the public domain, a common challenge with drug impurities. However, we can compile its computed properties and compare them with the available experimental data for its regioisomer, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid , to draw valuable insights.
| Property | This compound | 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid |
| Molecular Formula | C₁₀H₉N₃O₂[5][6] | C₁₀H₉N₃O₂[4][7][8] |
| Molecular Weight | 203.20 g/mol [5][6] | 203.20 g/mol [4][7][8] |
| Melting Point | No experimental data available | 173-177 °C[8], 172.6 - 175.3 °C[9] |
| Calculated XLogP3 | 1.2[5] | Not available |
| Aqueous Solubility | No experimental data available | No quantitative data available |
| pKa | No experimental data available | No experimental data available |
Note: The calculated XLogP3 value suggests that this compound has a moderate degree of lipophilicity.
Spectroscopic Characterization: The Molecular Fingerprint
For 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid:
-
¹H NMR (CD₃OD, 600 MHz) δ (ppm): 7.88 (s, 2H), 7.66 (d, 1H), 7.59 (d, J=8.2 Hz, 1H), 7.50-7.48 (dd, J=8.1 Hz, 1.1 Hz, 1H), 2.45 (s, 3H)[4]
-
¹³C NMR (CD₃OD, 151MHz) δ (ppm): 169.8, 140.7, 137.5, 136.7, 133.5, 131.5, 129.3, 126.0, 21.0[4]
-
Mass Spectrum (ESI, negative ion) m/z: 202.1 [M-H]⁻[4]
These data confirm the presence of the aromatic protons of the benzoic acid and triazole rings, the methyl group, and the overall molecular structure.
Experimental Determination of Physicochemical Properties: A Practical Guide
For researchers aiming to experimentally determine the physicochemical properties of this compound or similar compounds, the following protocols provide a robust framework.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube.
-
Apparatus: A calibrated melting point apparatus is used.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts are recorded.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability.
Protocol: Shake-Flask Method
-
Equilibration: An excess amount of the solid compound is added to a known volume of purified water in a sealed container.
-
Agitation: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Caption: Shake-Flask Method for Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) is crucial for predicting a compound's ionization state at different pH values, which affects its solubility, permeability, and receptor binding. Given the presence of a carboxylic acid group, this compound is expected to be acidic.
Protocol: Potentiometric Titration
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Caption: Potentiometric Titration for pKa Determination.
Implications for Drug Development: Connecting Properties to Performance
The physicochemical properties of this compound, even when estimated, provide valuable insights into its potential behavior as a drug substance or impurity.
-
Solubility and Dissolution: The presence of both a lipophilic methyl-substituted benzene ring and a more polar triazole and carboxylic acid moiety suggests that its solubility will be pH-dependent. At lower pH (e.g., in the stomach), the carboxylic acid will be protonated and less soluble in aqueous media. As the pH increases (e.g., in the intestine), the carboxylic acid will deprotonate to the more soluble carboxylate form. This pH-dependent solubility is a critical consideration for oral drug formulation.
-
Lipophilicity and Permeability: The calculated XLogP3 of 1.2 indicates a balanced lipophilicity. This is generally favorable for oral drug candidates, as a certain degree of lipophilicity is required to permeate biological membranes, while excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.
-
Ionization (pKa): The acidic pKa of the carboxylic acid group will significantly influence the compound's charge at physiological pH (around 7.4). At this pH, the carboxylic acid will be predominantly in its ionized (carboxylate) form, which will enhance its aqueous solubility but may reduce its ability to cross cell membranes via passive diffusion.
Caption: Interplay of Physicochemical Properties and Drug Performance.
Conclusion: A Foundation for Further Investigation
This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of this compound. While a complete experimental dataset for this specific isomer remains to be fully elucidated in publicly accessible literature, this document equips researchers with the foundational knowledge and practical methodologies to pursue such investigations. A thorough understanding and experimental determination of these properties are paramount for any further development or risk assessment involving this molecule. The interplay of its acidic nature, moderate lipophilicity, and isomeric form underscores the intricate relationship between chemical structure and biological destiny.
References
- 1. researchgate.net [researchgate.net]
- 2. chemwhat.com [chemwhat.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C10H9N3O2 | CID 58398973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. labproinc.com [labproinc.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid, a key intermediate in synthetic organic chemistry. In the absence of directly published experimental spectra for this specific isomer, this document presents a detailed, predicted spectral analysis. This prediction is meticulously constructed based on established NMR principles and comparative data from the closely related 2H-1,2,3-triazol-2-yl isomer and other relevant substituted benzoic acids and triazole derivatives. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation and quality control of this compound.
Introduction: The Structural Significance of this compound
This compound, with the chemical formula C₁₀H₉N₃O₂, is a multifaceted molecule that serves as a valuable building block in the synthesis of more complex chemical entities, particularly in the pharmaceutical industry[1][2]. The molecule's architecture, featuring a substituted benzoic acid ring linked to a 1,2,3-triazole moiety, presents a unique electronic environment. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of its structure, providing detailed information about the carbon and hydrogen framework.
This guide delves into the predicted ¹H and ¹³C NMR spectra of the 1H-1,2,3-triazol-1-yl isomer. The analysis is grounded in fundamental NMR theory, including chemical shift principles, spin-spin coupling, and the influence of substituent effects on aromatic systems. By understanding the predicted spectral characteristics, researchers can confidently identify and characterize this compound in their synthetic endeavors.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to display a series of distinct signals corresponding to the aromatic protons of the benzoic acid ring, the protons of the triazole ring, the methyl group protons, and the acidic proton of the carboxylic acid. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | ~11.0 - 13.0 | broad singlet | - |
| H-4' (Triazole) | ~8.20 | doublet | ~1.0 |
| H-5' (Triazole) | ~7.80 | doublet | ~1.0 |
| H-6 (Benzoic Acid) | ~7.95 | doublet | ~2.0 |
| H-4 (Benzoic Acid) | ~7.60 | doublet of doublets | ~8.0, 2.0 |
| H-3 (Benzoic Acid) | ~7.45 | doublet | ~8.0 |
| CH₃ | ~2.40 | singlet | - |
Rationale for Predicted ¹H NMR Assignments
The predicted chemical shifts and coupling patterns are derived from the analysis of substituent effects on the benzene ring and the intrinsic electronic properties of the 1,2,3-triazole ring.
-
Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum (11.0 - 13.0 ppm). This significant deshielding and broadness are characteristic features resulting from hydrogen bonding and rapid chemical exchange with residual water or other protic species in the solvent.
-
Triazole Protons (H-4' and H-5'): The two protons on the triazole ring are in distinct chemical environments. In the 1H-isomer, the proton at the 5'-position is adjacent to the point of attachment to the benzoic acid ring, while the 4'-proton is further away. This would lead to slightly different electronic environments and thus distinct chemical shifts. They are expected to show a small vicinal coupling.
-
Benzoic Acid Protons (H-3, H-4, H-6): The substitution pattern on the benzoic acid ring dictates the chemical shifts and coupling patterns of the aromatic protons.
-
H-6: This proton is ortho to the carboxylic acid group, a strongly electron-withdrawing group, leading to its downfield shift. It is expected to appear as a doublet due to coupling with H-4.
-
H-4: This proton is meta to the carboxylic acid and ortho to the methyl group. It will be split into a doublet of doublets by H-3 and H-6.
-
H-3: This proton is ortho to the triazole substituent and will be influenced by its electronic effects. It is expected to appear as a doublet due to coupling with H-4.
-
-
Methyl Protons (CH₃): The methyl group protons are attached to the aromatic ring and are expected to appear as a sharp singlet around 2.40 ppm, a typical region for aryl methyl groups.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. All unique carbon atoms in this compound will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~168.0 |
| C-5' (Triazole) | ~135.0 |
| C-2 (Benzoic Acid) | ~138.0 |
| C-5 (Benzoic Acid) | ~140.0 |
| C-1 (Benzoic Acid) | ~130.0 |
| C-4' (Triazole) | ~125.0 |
| C-6 (Benzoic Acid) | ~132.0 |
| C-4 (Benzoic Acid) | ~134.0 |
| C-3 (Benzoic Acid) | ~128.0 |
| CH₃ | ~21.0 |
Rationale for Predicted ¹³C NMR Assignments
The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.
-
Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms. It is expected to resonate at approximately 168.0 ppm.
-
Aromatic and Triazole Carbons: The aromatic and triazole carbons are expected in the range of 125-140 ppm.
-
The carbons directly attached to the nitrogen of the triazole ring (C-2) and the methyl group (C-5) are expected to be significantly influenced by these substituents.
-
The quaternary carbons (C-1, C-2, and C-5) will generally have lower intensities compared to the protonated carbons.
-
The chemical shifts of the triazole carbons (C-4' and C-5') are based on typical values for 1,2,3-triazole derivatives[3][4][5].
-
-
Methyl Carbon (CH₃): The methyl carbon is the most shielded carbon and is expected to appear at a characteristic upfield chemical shift of around 21.0 ppm.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended:
Sample Preparation
-
Accurately weigh approximately 10-20 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the chemical shifts, particularly for the acidic proton. DMSO-d₆ is often a good choice for carboxylic acids as it allows for the observation of the acidic proton.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Spectrometer and Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: 0-16 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Temperature: 298 K.
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: 0-220 ppm.
-
Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the peak multiplicities and coupling constants in the ¹H NMR spectrum.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Visualization of Molecular Structure and NMR Correlations
The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.
Caption: Molecular structure of this compound.
Caption: Workflow for NMR spectral analysis and reporting.
Conclusion
This technical guide provides a detailed, predicted ¹H and ¹³C NMR spectral analysis of this compound. The presented data, based on sound NMR principles and comparative analysis, serves as a valuable resource for the structural confirmation of this important synthetic intermediate. The outlined experimental protocol offers a standardized approach for acquiring high-quality NMR data, ensuring consistency and reliability in research and development settings. As with any predictive analysis, experimental verification is the ultimate standard for structural elucidation.
References
- 1. This compound | C10H9N3O2 | CID 58398973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [cymitquimica.com]
- 3. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
A Technical Guide to 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid: From Synthesis to Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid, a heterocyclic compound of growing interest in the pharmaceutical and medicinal chemistry sectors. While primarily recognized as a key intermediate in the synthesis of the insomnia therapeutic, Suvorexant, the inherent structural motifs of this molecule—a substituted benzoic acid and a 1,2,3-triazole ring—suggest a broader potential for therapeutic applications. This document will delve into the synthesis, chemical properties, and known applications of this compound, while also exploring its putative therapeutic utility based on the well-documented pharmacological activities of structurally related triazole-containing compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into the potential of this versatile chemical entity.
Introduction: The Emerging Significance of Triazole-Containing Compounds
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, with nitrogen-containing ring systems being particularly prominent.[1][2] Among these, the triazole nucleus has garnered significant attention due to its diverse and potent biological activities.[1][3] The 1,2,3-triazole moiety, in particular, is a bioisostere for various functional groups, capable of forming hydrogen bonds, dipole-dipole, and van der Waals interactions with biological targets, which can enhance the pharmacological profile of a molecule.[4]
This compound incorporates this privileged scaffold, attached to a benzoic acid derivative. This unique combination of a triazole ring and a benzoic acid moiety makes it a versatile building block in organic synthesis and medicinal chemistry.[5] While its primary documented role is as a crucial intermediate in the synthesis of Suvorexant for the treatment of insomnia, the inherent chemical features of this compound warrant a deeper investigation into its own therapeutic potential.[5] This guide will, therefore, explore both the established and the prospective applications of this intriguing molecule.
Synthesis and Physicochemical Properties
The synthesis of this compound is a critical aspect of its utility. Several synthetic routes have been reported, often involving a key step of coupling a substituted benzoic acid with a triazole ring.
Synthetic Pathways
A common synthetic approach involves the reaction of 2-iodo-5-methylbenzoic acid with 1,2,3-triazole in the presence of a copper catalyst and a base. This method, however, can lead to the formation of regioisomers, namely the 1H- and 2H-triazole derivatives.
A representative synthetic protocol is as follows:
Step 1: Reaction Setup
-
Under a nitrogen atmosphere, combine N,N-dimethylformamide (DMF), 1,2,3-triazole, 2-iodo-5-methylbenzoic acid, cesium carbonate, trans-N,N'-dimethyl-1,2-cyclohexanediamine, and cuprous iodide in a reaction vessel.[6]
Step 2: Reaction Execution
-
Heat the reaction mixture to 100°C for approximately 4 hours.[6]
Step 3: Work-up and Purification
-
After cooling, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.[6]
-
The organic layers are combined, washed, dried, and concentrated.
-
The crude product is then purified, often through recrystallization, to yield the desired this compound.[6]
Reactants [label="2-iodo-5-methylbenzoic acid + 1,2,3-triazole\n+ Cs2CO3 + CuI + Ligand"]; Solvent [label="DMF"]; Heating [label="100°C, 4h"]; Workup [label="Aqueous Work-up\n& Extraction"]; Purification [label="Recrystallization"]; Product [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Reactants -> Solvent -> Heating -> Workup -> Purification -> Product; }
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H9N3O2 | [6] |
| Molecular Weight | 203.2 g/mol | [6] |
| Appearance | White to slightly pale yellow crystalline powder | [7] |
| Purity | ≥98.0% | [5] |
| CAS Number | 1149352-55-5 | [8] |
Potential Therapeutic Applications: An Evidence-Based Exploration
While direct pharmacological studies on this compound are limited, the extensive body of research on related triazole-containing compounds provides a strong basis for predicting its potential therapeutic applications. The triazole moiety is a well-established pharmacophore with a broad spectrum of biological activities.[1][3]
Antimicrobial Activity
Triazole derivatives are renowned for their antimicrobial properties.[1] For instance, fluconazole and itraconazole are widely used antifungal agents containing a 1,2,4-triazole ring.[2] The 1,2,3-triazole scaffold has also been incorporated into compounds with significant antibacterial and antifungal activities.[1] The presence of the triazole ring in this compound suggests its potential as a lead compound for the development of novel antimicrobial agents.
Anti-inflammatory and Analgesic Potential
Numerous triazole derivatives have been reported to possess anti-inflammatory and analgesic properties.[1][3] The mechanism of action is often attributed to the inhibition of inflammatory mediators. The benzoic acid moiety in the target compound is also a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two pharmacophores could lead to compounds with potent anti-inflammatory effects.
Anticancer Activity
The 1,2,3-triazole ring is a prominent feature in a number of anticancer agents.[4] Triazole-containing compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[4] For example, 1,2,3-triazole-containing chalcone derivatives have demonstrated potential activity against A549 lung cancer cells.[4] The structural similarity of this compound to these active compounds suggests that it could serve as a scaffold for the design of new anticancer drugs. Studies on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines.[9][10]
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of triazole-benzoic acid hybrids.[11][12] These compounds have demonstrated significant radical scavenging activity in various in vitro assays.[11][12] The ability to combat oxidative stress is crucial in the prevention and treatment of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
"Core_Compound" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; "Antimicrobial" [pos="-2,1.5!"]; "Anti-inflammatory" [pos="2,1.5!"]; "Anticancer" [pos="-2,-1.5!"]; "Antioxidant" [pos="2,-1.5!"];
Core_Compound -- Antimicrobial; Core_Compound -- "Anti-inflammatory"; Core_Compound -- Anticancer; Core_Compound -- Antioxidant; }
Proposed Experimental Workflows for Therapeutic Validation
To validate the therapeutic potential of this compound, a series of in vitro and in vivo studies are necessary. The following experimental workflows provide a roadmap for such investigations.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.
Protocol:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Microdilution Assay: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
Objective: To assess the ability of the compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for a specified time.
-
Stimulation: Stimulate the cells with LPS to induce an inflammatory response.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the dose-dependent inhibitory effect of the compound on cytokine production.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of the compound on various cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength to determine cell viability.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value.
Conclusion and Future Directions
This compound is a compound with significant, yet largely untapped, potential. While its role as a synthetic intermediate is well-established, the inherent pharmacological promise of its constituent triazole and benzoic acid moieties suggests a much broader scope of application. The proposed therapeutic areas of antimicrobial, anti-inflammatory, anticancer, and antioxidant activity are strongly supported by the extensive literature on structurally related compounds.
Future research should focus on the systematic evaluation of this compound and its derivatives in the validated in vitro and subsequent in vivo models. Structure-activity relationship (SAR) studies will be crucial in optimizing the compound for enhanced potency and selectivity for specific biological targets. The development of novel synthetic methodologies to access a wider range of analogues will further accelerate the discovery of new therapeutic agents based on this promising scaffold.
References
- 1. Triazole analogues as potential pharmacological agents: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpda.org [ijpda.org]
- 3. tandfonline.com [tandfonline.com]
- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid [myskinrecipes.com]
- 8. This compound | C10H9N3O2 | CID 58398973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
The Role of the 1,2,3-Triazole Scaffold in Biological Systems: Mechanisms of Action
An In-depth Technical Guide to the
Introduction: The Ascendance of a Privileged Scaffold
The 1,2,3-triazole is a five-membered, nitrogen-containing heterocyclic ring that has emerged from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its rise to prominence is largely attributed to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," which provides a highly efficient, regioselective, and scalable route to 1,4-disubstituted 1,2,3-triazoles.[3][4][5] This synthetic accessibility allows for the rapid generation of diverse molecular libraries, a critical advantage in drug discovery.
From a physicochemical standpoint, the 1,2,3-triazole moiety is not merely a passive linker. It is a metabolically stable scaffold that is resistant to both enzymatic degradation and harsh chemical conditions.[6][7] Its unique electronic properties, including a large dipole moment and the ability of its nitrogen atoms to act as hydrogen bond acceptors, allow it to engage in a variety of non-covalent interactions with biological targets like proteins and enzymes.[5][8] This enables the triazole ring to function as a bioisosteric replacement for other chemical groups, such as amide bonds, enhancing pharmacokinetic profiles while maintaining or improving target affinity.[5][9] Consequently, 1,2,3-triazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][10][11]
This guide provides a detailed exploration of the core mechanisms through which 1,2,3-triazole-containing compounds exert their biological effects, supported by quantitative data, validated experimental protocols, and visualizations of the key pathways involved.
Section 1: Enzyme Inhibition - A Primary Modality of Action
The most prevalent mechanism of action for 1,2,3-triazole compounds is the inhibition of critical enzymes involved in disease pathology. The triazole scaffold can serve as a rigid core to orient pharmacophoric groups into an enzyme's active site or act as a key interacting element itself.
1.1 Inhibition of Protein Kinases in Oncology
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Numerous 1,2,3-triazole hybrids have been developed as potent kinase inhibitors.[12]
Mechanism: Triazole-based inhibitors typically function as ATP-competitive ligands. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby halting the oncogenic signaling cascade. The triazole ring can form hydrogen bonds with the "hinge region" of the kinase, a critical interaction for potent inhibition.[6]
A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often overexpressed in non-small cell lung cancer (NSCLC).[13][14] Hybrid molecules linking the 1,2,3-triazole scaffold to other known pharmacophores, like quinazoline, have shown exceptional potency.[13][15]
Workflow for Developing Triazole-Based Kinase Inhibitors
Caption: A typical workflow for the discovery and validation of 1,2,3-triazole kinase inhibitors.
Quantitative Data: 1,2,3-Triazole Hybrids as EGFR Inhibitors
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Erlotinib-1,2,3-triazole (e4) | H460 (NSCLC) | 4.89 | [14] |
| Erlotinib-1,2,3-triazole (e12) | H460 (NSCLC) | 5.02 | [14] |
| Pyrrolo[2,3-b]pyridine-triazole (40a) | A549 (NSCLC) | 0.082 | [16] |
| Quinazoline-triazole hybrid | EGFR Kinase | 0.0748 (74.8 nM) | [6] |
1.2 Disruption of Microtubule Dynamics
Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division. Inhibiting tubulin polymerization is a clinically validated anticancer strategy.
Mechanism: Certain 1,2,3-triazole derivatives bind to the colchicine-binding site on β-tubulin.[17] This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death).[18][19][20] The triazole ring often acts as a stable bioisosteric replacement for the cis-double bond found in natural products like combretastatin A-4, maintaining the required conformation for binding while improving stability.[17]
Visualizing Tubulin Polymerization Inhibition
Caption: Mechanism of microtubule disruption by 1,2,3-triazole-based tubulin inhibitors.
Quantitative Data: Triazole-Based Tubulin Polymerization Inhibitors
| Compound ID | Tubulin Polymerization IC50 (µM) | Antiproliferative IC50 (µM) vs. Kyse30 Cells | Reference |
| K18 | 0.446 | 0.042 | [18] |
| 14d | 7.63 | 5.61 (vs. MCF-7) | [19] |
| 14o | 8.77 | 6.84 (vs. MCF-7) | [19] |
1.3 Inhibition of Other Key Enzymes
The versatility of the 1,2,3-triazole scaffold allows it to be incorporated into inhibitors for a wide range of other enzymes:
-
Topoisomerases I & II: These enzymes are crucial for managing DNA topology during replication. Triazole-linked hybrids can inhibit their function, leading to DNA damage and cell death.[20][21]
-
Aromatase: An enzyme in the cytochrome P450 family responsible for estrogen biosynthesis. Triazole derivatives, like letrozole (a 1,2,4-triazole), are key drugs for hormone-receptor-positive breast cancer.[6][22]
-
Cholinesterases (AChE & BuChE): Inhibition of these enzymes increases acetylcholine levels, a strategy for treating Alzheimer's disease. The triazole ring can interact with the enzyme's active site.[23]
-
Carbonic Anhydrase-II: A zinc-containing enzyme. Triazole derivatives have shown inhibitory potential by binding to active site residues.[24]
Section 2: Antimicrobial Mechanisms of Action
1,2,3-triazole derivatives exhibit broad-spectrum activity against bacteria and fungi, often through multimodal mechanisms that can help combat antimicrobial resistance.[25][26][27]
Mechanism:
-
Enzyme Inhibition: Similar to their anticancer effects, triazoles inhibit essential microbial enzymes. Key targets include DNA gyrase and dihydrofolate reductase in bacteria, and lanosterol 14-α-demethylase (a cytochrome P450 enzyme, CYP51) in fungi.[25] Inhibition of CYP51 disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to membrane instability and cell death.[9][28]
-
Reactive Oxygen Species (ROS) Production: Some triazole hybrids can induce the production of intracellular ROS within microbial cells.[8][25] This leads to oxidative stress, damaging DNA, proteins, and lipids, ultimately causing cell death.
-
Membrane Disruption: Triazole compounds can directly interfere with the phospholipid bilayer of the bacterial cell membrane, causing it to rupture.[25]
Visualizing Multimodal Antimicrobial Action
Caption: Multimodal mechanisms of antimicrobial action for 1,2,3-triazole compounds.
Section 3: Receptor Modulation
While less common than enzyme inhibition, 1,2,3-triazole derivatives have been successfully designed to act as antagonists for cell surface receptors.
Mechanism: In this mode of action, the triazole compound binds to a receptor but does not activate it. Instead, it blocks the binding of the natural (endogenous) ligand, thereby inhibiting the receptor's biological response. The design focuses on creating a molecule that fits the receptor's binding pocket with high affinity and selectivity.
A notable example is the development of 1,2,3-triazole derivatives as potent and selective antagonists for the cannabinoid CB1 receptor.[29] In these compounds, the triazole core serves as a central scaffold to position the necessary pharmacophoric groups, leading to high-affinity binding (IC50 < 20 nM) and excellent selectivity over the CB2 receptor.[29]
Section 4: Experimental Protocols
The elucidation of these mechanisms relies on a suite of standardized and robust bioassays.
Protocol 1: In Vitro Tubulin Polymerization Assay
Objective: To determine the ability of a 1,2,3-triazole compound to inhibit the polymerization of purified tubulin into microtubules.
Principle: Tubulin polymerization can be monitored by the increase in light scattering or fluorescence of a reporter dye. This assay measures the concentration of the compound required to inhibit polymerization by 50% (IC50).
Methodology:
-
Reagent Preparation:
-
Prepare a tubulin stock solution (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Prepare a high-concentration GTP stock solution (e.g., 100 mM).
-
Prepare test compound stock solutions in 100% DMSO.
-
-
Assay Setup:
-
In a 96-well microplate, add buffer, tubulin solution (final concentration ~1-2 mg/mL), and serial dilutions of the test compound (final DMSO concentration <1%).
-
Include positive (e.g., colchicine) and negative (DMSO vehicle) controls.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate polymerization by adding GTP to each well (final concentration 1 mM).
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance (at 340 nm) or fluorescence over time (e.g., every minute for 60 minutes).
-
-
Data Analysis:
Protocol 2: Cell Cycle Analysis via Flow Cytometry
Objective: To determine if a cytotoxic 1,2,3-triazole compound induces cell cycle arrest at a specific phase (e.g., G2/M).
Principle: Propidium iodide (PI) is a fluorescent dye that intercalates with DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry measures the fluorescence of individual cells, allowing for quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., A549, HCT116) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry and Analysis:
Conclusion
The 1,2,3-triazole scaffold is a uniquely versatile and privileged structure in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of compounds that target a wide array of biological systems. The primary mechanisms of action are rooted in the specific and potent inhibition of enzymes crucial to disease progression, such as protein kinases and tubulin in cancer, and essential metabolic enzymes in microbes. Furthermore, their ability to function as receptor antagonists and disruptors of protein-protein interactions highlights their adaptability. The continued exploration of 1,2,3-triazole-based molecular hybrids, guided by a deep understanding of these underlying mechanisms, promises to deliver next-generation therapeutics with enhanced efficacy and selectivity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A minireview of 1,2,3-triazole hybrids with O-heterocycles as leads in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. jopcr.com [jopcr.com]
- 12. WO2002022602A3 - Triazole compounds useful as protein kinase inhibitors - Google Patents [patents.google.com]
- 13. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Discovery of a Series of 1,2,3-Triazole-Containing Erlotinib Derivatives With Potent Anti-Tumor Activities Against Non-Small Cell Lung Cancer [frontiersin.org]
- 15. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]
- 16. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. tandfonline.com [tandfonline.com]
- 21. New 1,2,3-triazole linked ciprofloxacin-chalcones induce DNA damage by inhibiting human topoisomerase I& II and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
- 27. 1,2,3-Triazoles and their metal chelates with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. 1,2,3-Triazole derivatives as new cannabinoid CB1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of Substituted Triazolyl-Benzoic Acids in Modern Drug Discovery: A Technical Guide for Researchers
Preamble: The Confluence of Versatility and Potency
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced efficacy and specificity is a paramount objective. Within this endeavor, the strategic hybridization of privileged scaffolds has emerged as a cornerstone of rational drug design. Among these, the fusion of the triazole nucleus with a benzoic acid moiety has given rise to a class of compounds—substituted triazolyl-benzoic acids—that have garnered significant attention for their remarkable and diverse pharmacological activities.[1][2][3] This technical guide, designed for researchers, scientists, and drug development professionals, aims to provide a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships of these promising molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
I. The Architectural Blueprint: Synthesis of Substituted Triazolyl-Benzoic Acids
The synthetic accessibility of a compound class is a critical determinant of its viability in drug discovery programs. Substituted triazolyl-benzoic acids can be constructed through several reliable synthetic routes, with the choice of methodology often dictated by the desired substitution pattern and the availability of starting materials. A prevalent and highly efficient strategy involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to construct the 1,2,3-triazole ring.[4]
A. General Synthetic Workflow: A Step-by-Step Protocol
The following protocol outlines a common pathway for the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which have demonstrated significant anticancer activity.[5][6][7]
Experimental Protocol: Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids
-
Step 1: Synthesis of 4-azidobenzoic acid.
-
Dissolve 4-aminobenzoic acid in an appropriate acidic medium (e.g., hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.
-
Slowly add a solution of sodium azide to the diazonium salt solution. The azide will displace the diazonium group to yield 4-azidobenzoic acid.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
In a suitable solvent system (e.g., t-BuOH/H₂O), dissolve the 4-azidobenzoic acid (from Step 1) and the desired terminal alkyne.
-
Add a copper(II) sulfate solution and a reducing agent, such as sodium ascorbate, to generate the active copper(I) catalyst in situ.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazolyl-benzoic acid derivative.
-
-
Step 3: Synthesis of 1,2,4-triazole derivatives.
-
For the synthesis of 1,2,4-triazole derivatives, a common method involves the cyclization of thiosemicarbazides.[4]
-
React a substituted benzoic acid with thionyl chloride to form the corresponding acid chloride.
-
Treat the acid chloride with thiosemicarbazide in a suitable solvent to yield the acylthiosemicarbazide.
-
Cyclize the acylthiosemicarbazide in the presence of a base (e.g., sodium hydroxide) to form the 1,2,4-triazole-3-thione.
-
Further modifications can be made to the thione group if desired.
-
Causality Behind Experimental Choices:
-
The use of a copper(I) catalyst in the CuAAC reaction is crucial for its high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[4]
-
The in-situ generation of Cu(I) from Cu(II) using sodium ascorbate is a common and convenient method that avoids the need to handle potentially unstable Cu(I) salts.
-
The choice of solvent and temperature can significantly impact reaction rates and yields. The t-BuOH/H₂O system is widely used as it effectively solubilizes both the organic and inorganic reagents.
B. Visualizing the Synthetic Pathway
Caption: General workflow for the synthesis of substituted 1,2,3-triazolyl-benzoic acids via CuAAC.
II. A Spectrum of Biological Promise: Pharmacological Activities
The true value of substituted triazolyl-benzoic acids lies in their broad and potent biological activities. This section will explore some of the most significant therapeutic areas where these compounds have shown promise. The unique arrangement of nitrogen atoms in the triazole ring allows for a variety of non-covalent interactions with biological targets such as proteins and enzymes, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces.[4]
A. Anticancer Activity: A Primary Focus
A significant body of research has focused on the anticancer potential of substituted triazolyl-benzoic acids.[6][7][8][9] Several studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines, often with IC₅₀ values in the micromolar range.[6][7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized triazolyl-benzoic acid derivatives in the cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Mechanism of Action: Some studies suggest that the anticancer activity of these compounds may be mediated through the induction of apoptosis.[6][7] This can be investigated using techniques such as flow cytometry with Annexin V/PI staining and by observing nuclear morphological changes with Hoechst staining.[6]
Quantitative Data Summary: Anticancer Activity
| Compound | Target Cell Line | IC₅₀ (µM)[6][7] |
| Compound 2 | MCF-7 | 18.7 |
| Compound 14 | MCF-7 | 15.6 |
| Doxorubicin | MCF-7 | 19.7 |
| Compound 2 | HCT-116 | 25.7 |
| Compound 14 | HCT-116 | 23.9 |
| Doxorubicin | HCT-116 | 22.6 |
B. Antioxidant Properties: Combating Oxidative Stress
Oxidative stress is implicated in the pathogenesis of numerous diseases. Certain substituted triazolyl-benzoic acid hybrids have been evaluated for their antioxidant potential using various in vitro assays.[10][11]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reaction Mixture: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Compound Addition: Add different concentrations of the test compounds to the DPPH solution. A standard antioxidant (e.g., butylated hydroxyanisole - BHA) should be used as a positive control.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound.
Antioxidant Mechanisms: The antioxidant activity of these compounds can be attributed to mechanisms such as hydrogen atom transfer (HAT), sequential electron transfer proton transfer (SETPT), and sequential proton loss electron transfer (SPLET).[10][11]
C. Other Notable Biological Activities
The versatility of the triazole scaffold has led to the exploration of triazolyl-benzoic acids in various other therapeutic areas, including:
-
Antibacterial Activity: Some derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[1][2]
-
Antifungal Activity: The triazole ring is a well-known pharmacophore in antifungal agents like fluconazole and itraconazole.[1][3]
-
Anti-inflammatory Activity: Certain derivatives have exhibited anti-inflammatory properties.[3][12]
-
Anticonvulsant Activity: The triazole nucleus is also present in some anticonvulsant drugs.[1][12]
III. Decoding the Molecular Blueprint: Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. For substituted triazolyl-benzoic acids, several SAR studies have provided valuable insights into the key structural features that govern their potency and selectivity.[13][14][15]
A. Key Structural Determinants of Activity
-
Substitution on the Benzoic Acid Ring: The position and nature of substituents on the benzoic acid ring can significantly influence activity. Electron-withdrawing groups, for instance, have been shown to enhance the anticancer activity of some derivatives.[7]
-
Substituents on the Triazole Ring: The groups attached to the triazole ring play a crucial role in modulating the pharmacological profile. For example, the incorporation of isothiocyanate and nitrobenzylidene moieties into a 1,2,4-triazole scaffold has been shown to be beneficial for its cytotoxic effects.[7]
-
The Linker between the Rings: The nature of the linkage between the triazole and benzoic acid moieties, as well as its flexibility, can impact how the molecule interacts with its biological target.
B. Visualizing Structure-Activity Relationships
Caption: Key structural features influencing the biological activity of substituted triazolyl-benzoic acids.
IV. Future Horizons and Concluding Remarks
The field of substituted triazolyl-benzoic acids is a dynamic and rapidly evolving area of research. While significant progress has been made in understanding their synthesis and biological activities, several avenues for future exploration remain. These include the development of more efficient and stereoselective synthetic methods, a deeper investigation into their mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties. The continued exploration of this versatile chemical scaffold holds immense promise for the discovery of novel and effective therapeutic agents to address a wide range of unmet medical needs. The 1,2,4-triazole benzoic acid hybrids, in particular, could serve as a valuable platform for the design and development of more selective and potent anticancer molecules.[6]
References
- 1. ijpda.org [ijpda.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. A review on ‘triazoles’: their chemistry, synthesis and pharmacological potentials (2021) | Deepali Dixit | 57 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 5-Methyl-2-(1H-1,2,3-triazol-1-yl)benzoic Acid (CAS No. 1149352-55-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid (CAS No. 1149352-55-5), a key chemical intermediate in contemporary pharmaceutical development. The document elucidates its chemical and physical characteristics, details validated synthesis protocols, and explores its pivotal role in the synthesis of advanced therapeutic agents, particularly orexin receptor antagonists. By integrating experimental data with mechanistic insights, this guide serves as an essential resource for professionals engaged in medicinal chemistry and drug discovery.
Introduction: The Emergence of a Key Building Block
This compound has garnered significant attention within the pharmaceutical industry as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique molecular architecture, featuring a substituted benzoic acid moiety linked to a 1,2,3-triazole ring, makes it an ideal precursor for constructing molecules that modulate biological targets with high specificity and efficacy. Notably, this compound is a well-established intermediate in the manufacturing of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia.[1] The strategic importance of this intermediate lies in its ability to introduce a key pharmacophore that is essential for the biological activity of the final drug product.
The triazole moiety, a five-membered heterocycle with three nitrogen atoms, is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[2][3] When coupled with the benzoic acid functional group, which provides a handle for further chemical modifications, the resulting molecule becomes a versatile scaffold for the development of novel therapeutics. This guide will delve into the technical details of this compound, providing researchers and drug development professionals with the in-depth knowledge required for its effective utilization.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in synthesis and for quality control purposes. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| CAS Number | 1149352-55-5 | [4] |
| Molecular Formula | C₁₀H₉N₃O₂ | [5] |
| Molecular Weight | 203.20 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 173 - 177 °C | [6] |
| Purity | ≥ 98% (HPLC) | [6] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.84 (s, 2H), 7.76 (s, 1H), 7.66 (d, J=8.1Hz, 1H), 7.48 (d, J=8.1Hz, 1H), 2.48 (s, 3H) | [7] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170.61, 139.19, 136.59, 135.59, 133.24, 131.30, 125.94, 125.24, 21.02 | [7] |
| High-Resolution Mass Spectrometry (HR-MS) | m/z calcd for C₁₀H₉N₃O₂: 203.0695; found: 203.0696 | [7] |
Synthesis Protocols and Methodologies
The synthesis of this compound is a critical process for its application in drug manufacturing. Several synthetic routes have been reported, with the choice of method often depending on factors such as scale, cost, and desired purity. Below is a detailed, step-by-step protocol for a common and effective synthesis method.
Palladium-Catalyzed Cross-Coupling Reaction
This method involves a palladium-catalyzed reaction between a halobenzene derivative and 1,2,3-triazole, followed by subsequent functional group transformations.
Diagram of the Synthesis Workflow:
References
- 1. Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H9N3O2 | CID 58398973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. CN105294583A - Synthesizing method of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 5-Methyl-2-(1H-1,2,3-triazol-1-yl)benzoic Acid: Discovery, Synthesis, and Contextual Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid, a molecule whose history and scientific relevance are intrinsically linked to its regioisomer, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. The latter is a crucial intermediate in the synthesis of the dual orexin receptor antagonist, Suvorexant, a medication for insomnia. This guide will delve into the discovery of this isomeric pair, with a primary focus on the synthesis and applications of the pharmaceutically significant 2H-isomer, which in turn illuminates the origins and characterization of the 1H-isomer as a process-related impurity. We will explore the synthetic pathways, the challenges of isomeric separation, and the potential, though largely unexplored, biological activities of the broader class of triazole-benzoic acid compounds.
Introduction: A Tale of Two Isomers
The story of this compound is inseparable from that of its 2H-regioisomer. While structurally similar, the point of attachment of the triazole ring to the benzoic acid backbone dictates their chemical properties and, consequently, their roles in medicinal chemistry. The 2H-isomer has achieved prominence as a key building block in the industrial synthesis of Suvorexant (Belsomra®), a first-in-class therapeutic for insomnia.[1][2] In contrast, this compound is primarily recognized as "Suvorexant Impurity 13," a minor product formed during the synthesis of the 2H-isomer.[3] Understanding the synthesis of the major isomer is therefore paramount to understanding the formation and importance of the target compound of this guide.
The triazole moiety itself is a well-established pharmacophore, present in a wide array of therapeutic agents due to its ability to engage in hydrogen bonding and its metabolic stability.[4] This has driven significant research into synthetic methodologies for introducing this functional group into drug candidates.
The Discovery and Development Context: The Rise of Suvorexant
The discovery of the orexin neuropeptide system and its central role in regulating wakefulness presented a novel therapeutic target for the treatment of insomnia.[4][5] This led to a concerted effort in medicinal chemistry to develop orexin receptor antagonists. These efforts culminated in the discovery and development of Suvorexant.[6][7]
The chemical structure of Suvorexant features an amide bond formed between 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid and a chiral diazepane moiety.[1] The development of a scalable and efficient synthesis for this key triazole-containing intermediate was therefore a critical step in the commercialization of Suvorexant. It was during the process development and impurity profiling of Suvorexant that this compound was identified and characterized.
Synthesis and Isomeric Control
The primary route for the synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid involves a copper-catalyzed Ullmann-type coupling reaction between a 2-halobenzoic acid derivative and 1,2,3-triazole. The choice of starting materials, catalyst, base, and solvent all play a crucial role in the overall yield and the ratio of the resulting 2H- and 1H-isomers.
General Synthetic Pathway
The most common approach starts with 2-iodo-5-methylbenzoic acid and 1,2,3-triazole in the presence of a copper(I) iodide (CuI) catalyst and a base such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9]
Detailed Experimental Protocol (Exemplary)
The following protocol is a representative synthesis of the 2H-isomer, which also produces the 1H-isomer as a byproduct.
Step 1: Synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid [8]
-
To a reaction vessel under a nitrogen atmosphere, add N,N-dimethylformamide (DMF), 1,2,3-triazole, 2-iodo-5-methylbenzoic acid, cesium carbonate, trans-N,N'-dimethyl-1,2-cyclohexanediamine, and cuprous iodide.
-
Heat the reaction mixture to 100 °C for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
The aqueous layer is then acidified with hydrochloric acid to a pH of 1.5-2.0 to precipitate the crude product, which is a mixture of the two isomers.
-
The crude solid is collected by filtration.
Step 2: Purification
-
Purification to separate the two isomers is typically achieved through recrystallization or column chromatography. The different polarities of the 1H and 2H isomers allow for their separation. The 2H-isomer is generally the less polar of the two.
Factors Influencing Isomer Ratio
The ratio of the 1H to 2H isomer is influenced by several factors:
-
Steric Hindrance: The ortho-carboxy group on the benzoic acid can sterically hinder the approach of the N1 of the triazole, favoring substitution at N2.
-
Electronic Effects: The electronic nature of the starting materials and ligands can influence the regioselectivity.
-
Reaction Conditions: Temperature, solvent, and the nature of the base can all impact the isomer ratio. Optimized conditions for the synthesis of Suvorexant aim to maximize the formation of the desired 2H-isomer, often achieving ratios greater than 80:20 in favor of the 2H product.[9]
Physicochemical Properties
The physicochemical properties of the two isomers differ slightly, which is exploited for their separation.
| Property | This compound | 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid |
| CAS Number | 1149352-55-5[3] | 956317-36-5[8] |
| Molecular Formula | C10H9N3O2 | C10H9N3O2 |
| Molecular Weight | 203.20 g/mol | 203.20 g/mol |
| Appearance | White to off-white solid | White crystalline solid[8] |
Biological Activity and Potential Applications
While 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid's primary application is as a precursor to Suvorexant, the broader class of triazole-benzoic acid hybrids has been investigated for various biological activities.
-
Anticancer Activity: Studies on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have shown potent inhibitory activities against cancer cell lines such as MCF-7 and HCT-116.[10]
-
Antioxidant Properties: A series of 4-(1H-triazol-1-yl)benzoic acid hybrids demonstrated significant antioxidant activity in various in vitro assays, including DPPH and ABTS radical scavenging.[11][12]
-
Other Potential Applications: The triazole ring is a versatile scaffold in medicinal chemistry, and derivatives are explored as antifungal, antibacterial, and anti-inflammatory agents.[13]
Conclusion and Future Perspectives
The discovery and history of this compound are a compelling example of how the development of a blockbuster drug can lead to the identification and characterization of previously obscure molecules. While its current role is primarily that of a process-related impurity, its structural similarity to other biologically active triazole-containing compounds suggests that it may hold untapped potential. Future research could focus on developing selective synthetic routes to the 1H-isomer to enable more thorough investigation of its biological properties. As our understanding of the structure-activity relationships of triazole-based compounds continues to grow, molecules like this compound may yet find their own unique applications in the fields of medicinal chemistry and materials science.
References
- 1. Suvorexant | C23H23ClN6O2 | CID 24965990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C10H9N3O2 | CID 58398973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
- 14. chemwhat.com [chemwhat.com]
A Senior Application Scientist's Guide to Theoretical and Computational Studies of Triazole Derivatives
Abstract
The triazole moiety, a five-membered heterocycle containing three nitrogen atoms, represents a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[1][3][4] The rational design and optimization of these compounds are increasingly reliant on a synergistic relationship between experimental synthesis and in silico investigation. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core theoretical and computational methodologies employed in the study of triazole derivatives. We will move beyond procedural lists to explore the fundamental causality behind methodological choices, ensuring a robust and validated approach to computational inquiry. This guide covers four principal pillars of in silico analysis: Quantum Chemical Calculations, Molecular Docking, Molecular Dynamics Simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling. Each section details the theoretical underpinnings, provides field-proven, step-by-step protocols, and offers expert insights into data interpretation and common pitfalls.
Quantum Chemical Calculations: Understanding Triazoles at the Electronic Level
The Rationale for Quantum Mechanics
Before a triazole derivative can be evaluated for its interaction with a biological target, we must first understand its intrinsic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful lens to examine the electronic structure, stability, and reactivity of these molecules from first principles.[1][4] This is not merely an academic exercise; understanding a molecule's frontier molecular orbitals (HOMO-LUMO), for instance, gives us direct insight into its potential to participate in charge-transfer interactions, a common feature in ligand-receptor binding.[4]
Core Methodology: Density Functional Theory (DFT)
DFT has become the workhorse of quantum chemistry for systems of this size due to its favorable balance of computational cost and accuracy.[4] The choice of functional and basis set is the most critical decision in a DFT study, as it directly dictates the quality of the results.
-
Functionals: For organic molecules like triazoles, hybrid functionals such as B3LYP are a robust and widely-used starting point, offering a good description of electronic structure and geometries.[5][6]
-
Basis Sets: Pople-style basis sets, such as 6-311++G(d,p) , are often employed. The inclusion of diffuse functions ('++') is crucial for accurately describing the lone pairs on the nitrogen atoms of the triazole ring, and polarization functions ('d,p') are necessary to correctly model the bonding environment.[4]
Step-by-Step Protocol for DFT Analysis of a Triazole Derivative
-
Structure Preparation: Build the 3D structure of the triazole derivative using a molecular editor (e.g., GaussView, Avogadro). Perform an initial geometry optimization using a low-cost method like molecular mechanics to obtain a reasonable starting structure.
-
Input File Generation: Create an input file for the quantum chemistry software (e.g., Gaussian, ORCA). Specify the desired level of theory (e.g., B3LYP/6-311++G(d,p)), the calculation type (e.g., 'Opt' for geometry optimization followed by 'Freq' for frequency analysis), and the molecular charge and multiplicity.
-
Execution: Submit the calculation to the computational resources.
-
Validation of Optimization: Upon completion, verify that the geometry optimization converged successfully. A true energy minimum is confirmed by the absence of imaginary frequencies in the frequency calculation output.[6]
-
Property Calculation: Perform single-point energy calculations on the optimized geometry to obtain properties such as molecular orbitals and the molecular electrostatic potential (MEP).
Data Interpretation: From Raw Output to Chemical Insight
-
Optimized Geometry: Analyze bond lengths and angles to understand the molecule's conformation.[1]
-
HOMO-LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the molecule's ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[4]
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution. Red regions (negative potential) indicate likely sites for electrophilic attack and hydrogen bond acceptance (e.g., the nitrogen atoms of the triazole ring), while blue regions (positive potential) indicate nucleophilic attack sites.[4]
| Parameter | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
| Dipole Moment | 3.5 Debye | Molecular polarity and solubility |
Table 1: Representative DFT-Calculated Properties of a 1,2,3-Triazole Derivative. These values provide a quantitative basis for understanding the molecule's intrinsic electronic characteristics.
Molecular Docking: Predicting Interactions with Biological Targets
The "Lock and Key" Problem in the Digital Age
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, our triazole derivative) to a second (the receptor, typically a protein).[1][7] This allows us to generate hypotheses about how a triazole might inhibit an enzyme or bind to a receptor, guiding further experimental work.[8][9]
A Validated Molecular Docking Workflow
A trustworthy docking protocol is a self-validating one. The most critical step is to demonstrate that the chosen docking algorithm and parameters can reproduce a known experimental binding pose. This process is known as "redocking."[10][11][12]
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Protocol for a Validated Docking Study:
-
Target and Ligand Preparation:
-
Obtain the 3D structure of the target protein, preferably a crystal structure with a co-crystallized ligand, from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules (unless they are known to be critical for binding), adding hydrogen atoms, and assigning partial charges.
-
Prepare the 3D structures of your triazole derivatives, ensuring correct protonation states and minimizing their energy.[13]
-
-
Protocol Validation (Redocking):
-
Extract the native ligand from the PDB structure.
-
Dock the extracted native ligand back into the binding site of the prepared protein using your chosen software (e.g., AutoDock Vina, Glide).
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that your protocol can accurately reproduce the experimental binding mode.[10][12][14]
-
-
Virtual Screening:
-
Using the validated protocol, dock your library of triazole derivatives into the same binding site.
-
-
Analysis:
Critical Insights and Limitations
The binding energy scores produced by docking software are best used for ranking compounds and should not be interpreted as absolute binding free energies. Scoring functions are approximations and can sometimes fail to correctly rank compounds. Therefore, visual inspection of the binding poses and an understanding of the key chemical interactions are paramount for identifying promising candidates.[14]
Molecular Dynamics Simulations: Capturing the Dynamic Nature of Triazole-Protein Complexes
Beyond Static Pictures: The Need for Dynamics
Molecular docking provides a static snapshot of a potential binding event. However, proteins and ligands are dynamic entities that are constantly in motion. Molecular Dynamics (MD) simulations allow us to study the behavior of a triazole-protein complex over time, providing crucial insights into the stability of the binding pose and the role of solvent.[15][16]
The MD Simulation Cascade: A Step-by-Step Protocol
MD simulations are computationally intensive and require careful setup. The choice of a force field—a set of parameters that defines the potential energy of the system—is critical. For biomolecular systems including small drug-like molecules, the AMBER and CHARMM force fields are industry standards.[17][18][19] The General AMBER Force Field (GAFF) and the CHARMM General Force Field (CGenFF) are specifically designed for parameterizing small organic molecules like triazoles.[17][20]
Caption: The Molecular Dynamics Simulation Cycle.
-
System Setup: Start with the best-docked pose of the triazole-protein complex. Place the complex in a box of explicit water molecules (e.g., TIP3P water model) and add counter-ions to neutralize the system's charge.[15]
-
Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup.[15]
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the protein and ligand restrained (NVT ensemble). Then, allow the system pressure to equilibrate while maintaining the temperature (NPT ensemble). This ensures the system reaches the correct density.
-
Production Run: Run the simulation for a desired length of time (typically tens to hundreds of nanoseconds) without restraints, saving the coordinates of all atoms at regular intervals. This generates the trajectory file.[15]
-
Trajectory Analysis: Analyze the saved trajectory to understand the dynamic behavior of the system.
Analysis of MD Trajectories: Extracting Meaningful Data
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD suggests the system has reached equilibrium and the ligand remains stably bound in the binding pocket.[15]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions of the protein.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) between the triazole derivative and the protein throughout the simulation to assess their stability.
| Metric | Typical Value (Stable Complex) | Interpretation |
| Protein Backbone RMSD | 1.5 - 3.0 Å | Overall structural stability of the protein. |
| Ligand RMSD | < 2.5 Å (relative to protein) | Stability of the ligand's binding pose. |
| Key H-Bond Occupancy | > 70% | Persistence of a critical hydrogen bond interaction. |
Table 2: Key Metrics from an MD Simulation of a Triazole-Protein Complex. These metrics provide evidence for the stability of the predicted binding mode.
QSAR: Building Predictive Models for Drug Discovery
The QSAR Paradigm: Linking Structure to Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.[21][22][23] For a series of triazole derivatives, a robust QSAR model can predict the activity of unsynthesized analogues, thereby prioritizing synthetic efforts towards more potent compounds.[24][25]
A Robust QSAR Modeling Workflow
The development of a predictive QSAR model is a multi-step process that requires careful attention to data quality and statistical validation.[21][26]
Caption: QSAR Model Development Workflow.
-
Data Set Preparation: Compile a dataset of triazole derivatives with their experimentally determined biological activities (e.g., IC50 values). Ensure the data is of high quality and covers a significant range of activity.[23]
-
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors that quantify its physicochemical properties (e.g., logP, molecular weight, topological indices, quantum chemical parameters).[23]
-
Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) for building the model and a test set for validating its predictive power.[27]
-
Model Building: Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation relating the descriptors (independent variables) to the biological activity (dependent variable).[25]
-
Model Validation: This is the most critical phase. A model's reliability must be rigorously assessed.[24][26][28]
Model Validation: The Cornerstone of a Predictive QSAR
A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous validation is non-negotiable.[21][24]
-
Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used on the training set to assess the model's robustness. The cross-validated correlation coefficient (q²) is a key metric.[21]
-
External Validation: The model built using the training set is used to predict the activity of the compounds in the test set. The predictive ability is measured by the predictive R² (R²pred).[21][27]
-
Y-Randomization: The biological activity data is randomly shuffled multiple times, and a new QSAR model is built for each shuffled set. Low correlation coefficients for the randomized models confirm that the original model is not due to chance correlation.[27]
| Validation Parameter | Acceptable Value | Description |
| R² (Correlation Coefficient) | > 0.6 | Goodness of fit for the training set. |
| q² (Cross-validated R²) | > 0.5 | Robustness and internal predictive ability. |
| R²pred (External Validation) | > 0.6 | Predictive ability for an external test set.[28] |
Table 3: Performance of a Hypothetical QSAR Model for Triazole Derivatives. Meeting these statistical criteria is essential for establishing a trustworthy and predictive QSAR model.
Conclusion and Future Perspectives
The computational techniques outlined in this guide—DFT, molecular docking, MD simulations, and QSAR—form a powerful, integrated workflow for the investigation of triazole derivatives. When applied with scientific rigor and a clear understanding of the causality behind each methodological choice, these in silico tools can significantly accelerate the drug discovery and materials design process. They allow for the rapid screening of virtual libraries, provide deep mechanistic insights into molecular interactions, and enable the prioritization of synthetic targets, ultimately saving valuable time and resources. As computational power continues to increase and algorithms become more sophisticated, the predictive accuracy of these methods will only improve, further cementing their indispensable role in the future of chemical and pharmaceutical research.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. irjet.net [irjet.net]
- 4. irjweb.com [irjweb.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. ijmtlm.org [ijmtlm.org]
- 9. cal-tek.eu [cal-tek.eu]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. ijcrcps.com [ijcrcps.com]
- 14. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. communities.springernature.com [communities.springernature.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Force Fields in Molecular Dynamics Simulations: Choosing the Right One - Creative Proteomics [iaanalysis.com]
- 19. Exploring the Limits of the Generalized CHARMM and AMBER Force Fields through Predictions of Hydration Free Energy of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 22. [PDF] Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification | Semantic Scholar [semanticscholar.org]
- 23. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 25. Integrative Approach for Designing Novel Triazole Derivatives as α-Glucosidase Inhibitors: QSAR, Molecular Docking, ADMET, and Molecular Dynamics Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Best Practices for QSAR Model Development, Validation, and Exploitation | Semantic Scholar [semanticscholar.org]
- 27. scispace.com [scispace.com]
- 28. scribd.com [scribd.com]
Methodological & Application
Application Notes & Protocols: 5-Methyl-2-(1H-1,2,3-triazol-1-yl)benzoic Acid as a Versatile Molecular Probe Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Scaffold for Chemical Biology
Small-molecule chemical probes are indispensable tools for dissecting complex biological processes, identifying novel drug targets, and validating therapeutic hypotheses.[1][2] An ideal probe offers high potency, selectivity, and cellular activity, allowing for precise interrogation of its biological target.[3] The development of such tools often relies on modular chemical scaffolds that can be readily functionalized to create diverse libraries of compounds for screening and optimization.
This guide introduces 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid , a compound uniquely positioned to serve as a versatile scaffold for the development of sophisticated molecular probes. This molecule combines two privileged chemical moieties:
-
The 1,2,3-Triazole Ring: A cornerstone of "click chemistry," the triazole ring is exceptionally stable under physiological conditions and serves as a perfect handle for bioconjugation.[4][5] Its synthesis via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows for the efficient and specific attachment of reporter groups (e.g., fluorophores, biotin) or pharmacophores.[6][7][8][9]
-
The Benzoic Acid Moiety: This structure is a well-established pharmacophore found in numerous biologically active compounds, known to interact with a wide range of enzymes and receptors.[10][11] Derivatives of benzoic acid have shown potent inhibitory activity against targets such as influenza neuraminidase, protein phosphatases, and enzymes implicated in Chagas disease.[12][13][14]
By leveraging the triazole for modular derivatization and the benzoic acid core for biological targeting, researchers can rapidly generate novel probes for target identification, cellular imaging, and mechanism-of-action studies.
Physicochemical Properties
A thorough understanding of the scaffold's properties is the first step in probe development.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[15] |
| CAS Number | 1149352-55-5 | CymitQuimica[16] |
| Molecular Formula | C₁₀H₉N₃O₂ | PubChem[15] |
| Molecular Weight | 203.20 g/mol | PubChem[15] |
| Appearance | White to light yellow crystalline powder | Chem-Impex[17] |
| Melting Point | 173 - 177 °C | Chem-Impex[17] |
| Storage | Store at room temperature in a dry, well-ventilated place | ChemicalBook[18] |
Principle of Application: Modular Probe Synthesis via Click Chemistry
The primary application of this scaffold is its use in CuAAC, a highly efficient and bioorthogonal "click" reaction.[19][] This reaction joins an azide and a terminal alkyne with remarkable specificity, forming a stable triazole linkage.[6] The core workflow involves modifying the benzoic acid scaffold with either an alkyne or an azide, enabling it to be "clicked" with a corresponding reporter molecule.
The causality behind this choice is rooted in efficiency and modularity. The CuAAC reaction proceeds under mild, aqueous conditions, tolerates a vast range of functional groups, and has a high thermodynamic driving force, ensuring near-quantitative conversion.[19][21] This allows a single scaffold to be rapidly conjugated with dozens of different functional groups, accelerating the discovery process.
Application Note 1: Development of a Fluorescent Imaging Probe
Small-molecule fluorescent probes are powerful tools for visualizing biological structures and processes in living cells with high spatial and temporal resolution.[22][23] This section outlines the development of a fluorescent derivative of the scaffold for live-cell imaging.
Objective: To synthesize a cell-permeable fluorescent probe to visualize its subcellular localization.
Workflow:
-
Synthesis: Chemically modify the carboxylic acid group of the scaffold with a small, terminal alkyne-containing linker (e.g., propargylamine) to create an amide.
-
Conjugation: "Click" the alkyne-modified scaffold to a cell-permeable, azide-functionalized fluorophore (e.g., Sulfo-Cyanine5 Azide).
-
Purification & Characterization: Purify the final probe using HPLC and confirm its identity via mass spectrometry and NMR.
-
Cellular Application: Introduce the probe to cultured cells and visualize its uptake and distribution using fluorescence microscopy.
Application Note 2: Target Identification via Affinity Purification-Mass Spectrometry (AP-MS)
A critical step in probe development is identifying its biological target(s).[24][25][26] AP-MS is a robust method for capturing and identifying proteins that interact with a small-molecule probe.[27][28][29]
Objective: To identify the protein binding partners of the scaffold within a cellular context.
Workflow:
-
Probe Synthesis: Synthesize an affinity probe by "clicking" an alkyne-modified scaffold to an azide-functionalized biotin tag. Biotin's high affinity for streptavidin allows for efficient pulldown.
-
Cell Treatment & Lysis: Treat cultured cells with the biotinylated probe. A control group should be treated with a structurally similar but inactive compound. After incubation, lyse the cells to release proteins.
-
Affinity Purification: Incubate the cell lysate with streptavidin-coated magnetic beads. The beads will capture the biotinylated probe along with its bound proteins.[30]
-
Mass Spectrometry: After extensive washing to remove non-specific binders, elute the captured proteins and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).[31]
-
Data Analysis: Proteins significantly enriched in the probe-treated sample compared to the control are considered potential binding partners.
Detailed Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for conjugating an alkyne-modified scaffold to an azide-containing reporter molecule.[32][33][34][35]
Materials:
-
Alkyne-modified scaffold (10 mM stock in DMSO)
-
Azide-functionalized reporter (e.g., fluorescent dye) (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (20 mM stock in water)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM stock in water)
-
Sodium Ascorbate (300 mM stock in water, prepare fresh)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
50 µL PBS buffer
-
10 µL Alkyne-scaffold (Final concentration: ~1 mM)
-
15 µL Azide-reporter (Final concentration: ~1.5 mM, 1.5 equivalents)
-
-
Prepare the Catalyst: In a separate tube, pre-mix 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA. Let it stand for 2-3 minutes. The ligand stabilizes the active Cu(I) oxidation state.[35]
-
Initiate the Reaction:
-
Add the 20 µL of CuSO₄/THPTA catalyst solution to the main reaction mixture. Vortex briefly.
-
Add 5 µL of freshly prepared 300 mM sodium ascorbate to initiate the reaction. The ascorbate reduces Cu(II) to the catalytically active Cu(I) state.[33]
-
-
Incubation: Protect the reaction from light (if using a fluorophore) and incubate at room temperature for 1-2 hours on a rotator.
-
Purification: Purify the resulting probe conjugate using reverse-phase HPLC or other appropriate chromatographic techniques.
Protocol 2: Probe Validation - Cytotoxicity Assay
Before use in biological systems, it is crucial to determine the concentration range at which the probe is non-toxic.[36] This ensures that observed cellular effects are due to specific target engagement, not general toxicity.[37][38]
Materials:
-
Cultured cells (e.g., HeLa, HEK293T) in a 96-well plate
-
Molecular probe (10 mM stock in DMSO)
-
Complete cell culture medium
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the molecular probe in complete culture medium. Concentrations should range from low nanomolar to high micromolar (e.g., 1 nM to 100 µM).
-
Incubation: Remove the old medium from the cells and add 100 µL of the probe-containing medium to each well. Include a "vehicle-only" control (DMSO) and an "untreated" control. Incubate for 24-48 hours.[39]
-
Viability Measurement:
-
Add 10 µL of MTT or WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the reagent into a colored formazan product.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the cell viability (%) against the probe concentration and calculate the CC₅₀ (concentration causing 50% cytotoxicity) using non-linear regression. A good probe should have a CC₅₀ value significantly higher than its effective biological concentration (EC₅₀).[3][40]
References
- 1. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Applications of Triazole Derivatives – A Review | Bentham Science [eurekaselect.com]
- 9. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound | C10H9N3O2 | CID 58398973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound [cymitquimica.com]
- 17. chemimpex.com [chemimpex.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. Click Chemistry [organic-chemistry.org]
- 21. benchchem.com [benchchem.com]
- 22. Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications | MDPI [mdpi.com]
- 24. lifesciences.danaher.com [lifesciences.danaher.com]
- 25. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 26. bio-rad.com [bio-rad.com]
- 27. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Affinity Purification Mass Spectrometry (AP-MS) Service - Creative Proteomics [creative-proteomics.com]
- 29. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 30. pnas.org [pnas.org]
- 31. Affinity Purification Mass Spectrometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 32. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 33. jenabioscience.com [jenabioscience.com]
- 34. lumiprobe.com [lumiprobe.com]
- 35. broadpharm.com [broadpharm.com]
- 36. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 37. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 38. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 39. researchgate.net [researchgate.net]
- 40. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid in Medicinal Chemistry
Introduction: Unveiling the Potential of a Suvorexant-Related Isomer
5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid is a notable aromatic heterocyclic compound, recognized primarily as a regioisomeric impurity formed during the synthesis of Suvorexant, a dual orexin receptor antagonist for the treatment of insomnia.[1] While its direct pharmacological profile is not extensively documented, the molecular architecture, featuring a 1,2,3-triazole ring linked to a benzoic acid moiety, represents a privileged scaffold in medicinal chemistry. The triazole ring is a bioisostere for various functional groups, enhancing metabolic stability and offering diverse points for molecular interactions, while the benzoic acid group provides a handle for salt formation and modulation of pharmacokinetic properties.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining the potential therapeutic applications of this compound and providing detailed protocols for its synthesis and biological evaluation. By exploring its utility beyond its current classification as a process impurity, we aim to unlock its potential as a lead compound for novel therapeutic agents.
Scientific Rationale and Potential Applications
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, renowned for its role in "click chemistry" and its presence in a wide array of biologically active compounds. Triazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The combination of a triazole ring with a benzoic acid scaffold has been explored for the development of novel therapeutic agents.
Anticancer Potential
Numerous studies have highlighted the anticancer activities of compounds bearing the triazole-benzoic acid scaffold. These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines.[3][4] This suggests that this compound could serve as a valuable starting point for the design of novel anticancer agents.
A hypothetical mechanism of action could involve the inhibition of a critical kinase in a cancer-related signaling pathway, as depicted in the diagram below.
References
Application Notes & Protocols: Copper-Catalyzed Synthesis of 1,2,3-Triazoles
For: Researchers, scientists, and drug development professionals.
Abstract
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example of "click chemistry," a concept celebrated for its efficiency, stereospecificity, and broad applicability under mild, often aqueous, conditions.[1] This reaction enables the precise formation of a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide. This transformation is now indispensable in fields ranging from drug discovery and chemical biology to materials science.[1][2] The bioorthogonal nature of the CuAAC reaction allows it to proceed in complex biological environments without interfering with native biochemical processes, making it a premier tool for bioconjugation.[1] The reaction's success hinges on the copper(I) catalyst, which accelerates the cycloaddition rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal process.[3] This guide provides a detailed exploration of the CuAAC mechanism, comprehensive experimental protocols, and expert insights to ensure successful implementation in the laboratory.
The Scientific Foundation: Mechanism and Rationale
Understanding the "why" behind each component and step is critical for successful protocol execution and troubleshooting. The CuAAC reaction is not a true concerted cycloaddition; instead, it proceeds through a multi-step catalytic cycle involving copper acetylide intermediates.[4]
The Catalytic Cycle:
-
Copper(I) Acetylide Formation: The cycle begins with the coordination of a Cu(I) catalyst to the terminal alkyne. In the presence of a mild base (or through the basicity of a ligand), the terminal proton is removed to form a highly reactive copper(I) acetylide intermediate.[4][5]
-
Azide Coordination & Cyclization: The azide then coordinates to the copper center. Mechanistic studies suggest a dinuclear copper transition state, where one copper atom binds the acetylide and a second activates the azide.[3][4] This assembly facilitates the nucleophilic attack of the azide's terminal nitrogen onto the alkyne's internal carbon, forming a six-membered copper metallacycle.[3][]
-
Ring Contraction & Protonolysis: The metallacycle undergoes ring contraction to a more stable triazolyl-copper derivative.[3] Subsequent protonolysis cleaves the copper-triazole bond, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst for the next cycle.[3][4]
Caption: Figure 1: Simplified Catalytic Cycle of the CuAAC Reaction.
Core Components: A Deeper Dive
The choice of reagents dictates the reaction's efficiency, rate, and biocompatibility.
| Component | Function & Rationale | Common Examples |
| Copper Source | The heart of the catalyst. Cu(I) is the active species. Cu(II) salts are often used for convenience due to their stability and are reduced in situ.[3][7] | Cu(I): CuI, CuBr, [Cu(CH₃CN)₄]PF₆Cu(II): CuSO₄·5H₂O, Cu(OAc)₂ |
| Reducing Agent | Required to generate and maintain the active Cu(I) oxidation state when starting with a Cu(II) salt. It also prevents oxidative homocoupling of the alkyne (Glaser coupling).[3] | Sodium Ascorbate: Most common, effective, and biocompatible.Hydroxylamine: Alternative when ascorbate is incompatible.[8] |
| Ligand | Crucial for stabilizing the Cu(I) state against oxidation and disproportionation, increasing reaction rates, and reducing copper-mediated cytotoxicity in biological applications.[9][10][11] | Water-Insoluble: TBTAWater-Soluble: THPTA, BTTAA, BTTES[12] |
| Solvent | The reaction medium. The choice depends on substrate solubility and application. Aqueous systems are common and can accelerate the reaction.[3] | Aqueous: H₂O, PBS Buffer, t-BuOH/H₂OOrganic: DMSO, DMF, THF, CH₂Cl₂[13] |
Experimental Protocols
Safety Precaution: Organic azides are potentially explosive. Handle with care, avoid friction and heat, and always use appropriate personal protective equipment (PPE), including safety glasses and a lab coat.
Protocol 1: General Synthesis of a Small Molecule 1,2,3-Triazole
This protocol details a robust method for synthesizing 1-benzyl-4-phenyl-1,2,3-triazole using in situ generation of the Cu(I) catalyst.
Materials:
-
Benzyl azide (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.0 mmol, 1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
Solvent: 1:1 mixture of tert-Butanol and Water (4 mL)
-
Magnetic stir bar and reaction vial
Procedure:
-
Setup: To a 10 mL reaction vial equipped with a magnetic stir bar, add benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol).
-
Solvent Addition: Add 4 mL of the 1:1 t-BuOH/H₂O solvent mixture. Stir to dissolve the reactants.
-
Catalyst Addition: In sequence, add copper(II) sulfate pentahydrate (0.05 mmol) and sodium ascorbate (0.1 mmol) to the stirring solution. The solution will typically turn heterogeneous and may change color.
-
Reaction: Seal the vial and stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 1-4 hours.
-
Work-up: Upon completion, add 10 mL of water and 10 mL of ethyl acetate to the reaction mixture. Transfer to a separatory funnel and extract.
-
Purification: Wash the organic layer with a saturated aqueous solution of ammonium chloride (2 x 10 mL) to remove residual copper, followed by brine (1 x 10 mL).[14] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified further by recrystallization or silica gel chromatography if necessary.[1] A typical isolated yield for this reaction is >90%.[15]
Protocol 2: Bioconjugation - Labeling a Protein with a Fluorescent Dye
This protocol outlines the labeling of an alkyne-modified protein with an azide-containing fluorescent dye, a common application in chemical biology. The use of a stabilizing ligand is critical here.
Materials:
-
Alkyne-modified protein (e.g., in PBS buffer, pH 7.4)
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in H₂O)
-
THPTA ligand stock solution (e.g., 50 mM in H₂O)[16]
-
Sodium ascorbate stock solution (freshly prepared, 100 mM in H₂O)
-
Aminoguanidine stock solution (optional, as a scavenger for reactive oxygen species)[8]
Procedure:
-
Reagent Preparation: Prepare fresh stock solutions, particularly the sodium ascorbate, immediately before use.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the reagents in the following order. The final reaction volume is 500 µL for this example. a. Add the alkyne-modified protein solution. Add buffer to reach a final volume of ~430 µL. b. Add the azide-functionalized dye (typically 5-10 molar equivalents relative to the protein). c. Prepare a premixed catalyst solution by combining CuSO₄ (e.g., 6.3 µL of 20 mM stock for a final concentration of 0.25 mM) and THPTA ligand (e.g., 12.5 µL of 50 mM stock for a final concentration of 1.25 mM).[7] This 5:1 ligand-to-copper ratio is crucial for protecting the protein.[7] Add this premix to the reaction tube. d. (Optional) Add aminoguanidine (e.g., 25 µL of 100 mM stock).
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 25 µL of 100 mM stock).[8]
-
Incubation: Gently mix the solution by inverting the tube (avoid vigorous vortexing which can denature proteins). Incubate at room temperature for 1-2 hours, protected from light if using a photosensitive dye.
-
Purification: Remove unreacted dye and catalyst components by purifying the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.[16]
General Experimental Workflow
The following diagram illustrates the typical sequence of operations for a CuAAC reaction.
Caption: Figure 2: General laboratory workflow for CuAAC synthesis.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Oxidized Catalyst: Cu(I) oxidized to inactive Cu(II). | Ensure sodium ascorbate is fresh; prepare the solution just before use. Run the reaction under an inert atmosphere (N₂ or Ar).[14] |
| Impure Reagents: Impurities in starting materials or solvents. | Use high-purity, dry solvents and reagents. Purify starting materials if necessary.[14] | |
| Poor Substrate Reactivity: Steric hindrance near the alkyne or azide. | Increase reaction time and/or temperature. Increase catalyst and ligand loading. | |
| Side Product Formation | Alkyne Homocoupling: Insufficient reducing agent or presence of oxygen. | Increase the amount of sodium ascorbate (e.g., to 20 mol%). Degas solvents and run under an inert atmosphere. |
| Biomolecule Degradation | Oxidative Damage: Reactive oxygen species (ROS) generated by the Cu/ascorbate system. | Use a higher ligand-to-copper ratio (5:1 or greater).[1] Add an ROS scavenger like aminoguanidine.[1] Minimize reaction time. |
| Difficulty Removing Copper | Strong Coordination: Product chelates strongly to copper. | Wash the organic product solution with aqueous EDTA, ammonia, or ammonium chloride solutions.[14] Employing a solid-supported copper catalyst can simplify removal via filtration.[14] |
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition is a robust and versatile reaction that has fundamentally reshaped synthetic strategies in chemistry and biology. Its reliability, high yield, and bioorthogonality make it an essential tool for drug development professionals and researchers.[2][17][18] By understanding the underlying mechanism and paying careful attention to the roles of the catalyst, ligands, and reaction conditions, scientists can effectively harness the power of this click reaction to construct complex molecular architectures with unparalleled efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Click reaction ligands | BroadPharm [broadpharm.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. axispharm.com [axispharm.com]
- 17. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid
Document ID: ANP-2026-01-04-001
Version: 1.0
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid (CAS No: 1149352-55-5). Recognizing the critical role of this compound as a key intermediate in pharmaceutical synthesis, achieving high purity is paramount. These application notes offer a detailed exploration of various purification techniques, including acid-base extraction, recrystallization, and column chromatography. Each protocol is presented with a thorough explanation of the underlying chemical principles, empowering the user to not only execute the procedures but also to troubleshoot and adapt them as necessary. The methodologies are designed to be self-validating, with integrated purity assessment techniques to ensure the final product meets stringent quality standards.
Introduction: The Imperative for Purity
This compound is a structurally significant molecule, featuring both a carboxylic acid and a triazole moiety. This unique combination makes it a valuable building block in medicinal chemistry. Its purity directly impacts the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API).
The primary synthetic route to this compound often involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful "click chemistry" reaction. While highly efficient, this synthesis can introduce specific impurities that must be effectively removed.
Common Impurities May Include:
-
Unreacted Starting Materials: Residual 2-azido-5-methylbenzoic acid or the corresponding alkyne.
-
Copper Catalyst: Trace amounts of copper salts from the reaction.
-
Regioisomers: The formation of the undesired 1,5-disubstituted triazole isomer, although the copper-catalyzed reaction strongly favors the 1,4-isomer.
-
Oxidative Homocoupling Products: Diynes formed from the alkyne starting material.[1]
-
Side-reaction Products: Other minor byproducts from the specific reaction conditions.
This guide will systematically address the removal of these impurities through robust and validated purification protocols.
Strategic Approach to Purification
A multi-step purification strategy is often the most effective approach. The choice and sequence of techniques will depend on the scale of the synthesis and the initial purity of the crude material. A typical workflow would involve an initial extractive workup to remove the bulk of catalyst and unreacted starting materials, followed by recrystallization or column chromatography for fine purification.
Caption: A strategic workflow for the purification of this compound.
Protocol I: Acid-Base Extraction
Principle: This technique leverages the acidic nature of the carboxylic acid group. By treating the crude product with a base, the benzoic acid is deprotonated to form a water-soluble carboxylate salt. This allows for its separation from neutral organic impurities, which remain in the organic phase. Subsequent acidification of the aqueous layer regenerates the pure carboxylic acid, which precipitates out of solution.
Experimental Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the carboxylic acid. Combine the aqueous extracts.
-
Backwash (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 6M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2), which can be confirmed with litmus paper.
-
Precipitation and Isolation: The purified this compound will precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Caption: Workflow for the acid-base extraction purification.
Protocol II: Recrystallization
Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.
Solvent Selection:
The selection of an appropriate solvent is critical for successful recrystallization. Based on the polar nature of this compound, a range of polar and mixed solvent systems can be considered.
| Solvent/System | Solubility (Hot) | Solubility (Cold) | Comments |
| Ethanol/Water | High | Low | A commonly effective system for polar organic acids.[2] |
| Methanol | Moderate to High | Low | Can be effective, but may require a co-solvent. |
| Isopropanol | Moderate | Low | Good alternative to ethanol. |
| Acetonitrile | Moderate | Low | Can be a good choice for moderately polar compounds. |
| Ethyl Acetate | Low to Moderate | Very Low | May be suitable for less polar impurities. |
| Toluene | Low | Very Low | Generally less effective for this polar compound. |
Experimental Protocol (Ethanol/Water System):
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of hot ethanol to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol III: Column Chromatography
Principle: Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Due to the polar nature of the carboxylic acid and triazole groups, this compound will interact strongly with a polar stationary phase like silica gel.
Experimental Protocol:
-
Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.
-
Column Packing: Pack the column with silica gel as a slurry in the initial eluting solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elution:
-
Initial Eluent: Start with a less polar solvent system, such as 100% dichloromethane (DCM).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding methanol. A typical gradient might be from 0% to 5% methanol in DCM.
-
Note: The addition of a small amount of acetic acid (0.5-1%) to the eluent can help to suppress the ionization of the carboxylic acid and reduce peak tailing.
-
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Caption: Step-by-step workflow for column chromatography purification.
Purity Assessment
To validate the effectiveness of the purification, a combination of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is a highly sensitive technique for assessing purity and quantifying impurities.
-
Typical Conditions:
-
Column: A reversed-phase C18 column is generally suitable.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is a good starting point.
-
Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., 210-254 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: ¹H and ¹³C NMR provide detailed structural information and can be used to identify and quantify impurities.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃. The use of DMSO-d₆ is often advantageous for carboxylic acids as it can solubilize the compound well and the acidic proton is readily observed.
-
Interpretation: The ¹H NMR spectrum should show clean, well-resolved peaks corresponding to the protons of the molecule. The absence of signals from starting materials or byproducts is indicative of high purity. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm).[3][4] The integration of the peaks should correspond to the expected proton ratios.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, allowing for the identification of impurities by their mass-to-charge ratio.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Oiling out during recrystallization | Solvent cools too quickly; inappropriate solvent choice. | Ensure slow cooling; try a different solvent or solvent pair. |
| Poor recovery from recrystallization | Too much solvent used; compound is too soluble in the cold solvent. | Use a minimal amount of hot solvent; try a solvent in which the compound is less soluble when cold. |
| Streaking/tailing on TLC/Column | Strong interaction of the acidic proton with silica gel. | Add 0.5-1% acetic acid or formic acid to the eluent. |
| Product won't precipitate after acidification | Product is too soluble in water or the concentration is too low. | Extract the acidified aqueous solution with a suitable organic solvent (e.g., ethyl acetate). |
| Residual copper contamination | Incomplete removal during workup. | Perform an aqueous wash with a solution of ammonium chloride or a dilute solution of a chelating agent like EDTA. |
References
Topic: Formulation of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid for In Vivo Studies
An Application Note for Drug Development Professionals
Abstract: 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety, indicating it is a weakly acidic molecule.[1][2] Like many new chemical entities (NCEs) in drug discovery, it is predicted to have low aqueous solubility, posing a significant challenge for achieving adequate systemic exposure in preclinical in vivo studies.[3][4] Effective formulation is therefore not merely a preparatory step but a critical component of the experimental design, directly influencing pharmacokinetic outcomes and the interpretation of efficacy and toxicology data.[5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the formulation of this compound. It moves from essential pre-formulation characterization to detailed, step-by-step protocols for creating various types of formulations suitable for common administration routes. The methodologies are grounded in established pharmaceutical principles to ensure scientific rigor and reproducibility.
Part 1: Pre-Formulation Assessment: The Foundation of Rational Formulation Design
Before any formulation is prepared, a thorough understanding of the compound's physicochemical properties is essential.[3] This pre-formulation stage provides the data needed to select the most appropriate formulation strategy, saving time and resources while minimizing the risk of failed in vivo studies due to poor drug delivery.
Physicochemical Profile
The structure of this compound suggests it is a weak acid with a propensity for low water solubility. The key is to quantify these characteristics experimentally.
| Property | Predicted/Known Value | Significance for Formulation |
| Molecular Formula | C₁₀H₉N₃O₂ | - |
| Molecular Weight | 203.20 g/mol [1][2] | Used for all concentration calculations. |
| Appearance | White to light yellow crystalline powder[7][8] | Visual confirmation of the starting material. |
| pKa (Predicted) | ~3.5 - 4.5 (Carboxylic Acid) | The carboxylic acid group allows for pH-dependent solubility. The compound will be significantly more soluble at pH values at least 2 units above its pKa, where it exists in its ionized, salt form.[9] |
| Aqueous Solubility | Predicted to be low | The hydrophobic nature of the substituted benzene ring can dominate, leading to poor solubility in neutral aqueous media.[10] |
| LogP (Predicted) | ~1.5 - 2.5 | Suggests moderate lipophilicity. This property is a key determinant in selecting appropriate lipid-based or co-solvent systems.[11] |
Experimental Workflow: Solubility Screening
A systematic solubility screening in various pharmaceutically acceptable excipients is the most critical pre-formulation experiment. The data generated will directly guide the selection of a suitable formulation approach.
Caption: Workflow for Shake-Flask Solubility Determination.
Protocol 1: Shake-Flask Solubility Screening
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to separate 1.5 mL microcentrifuge tubes.
-
Vehicle Addition: Add a known volume (e.g., 1 mL) of each selected vehicle to the corresponding tube.
-
Equilibration: Seal the tubes and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.
-
Sampling: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any residual particulates.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the compound using a validated analytical method like HPLC-UV.
-
Data Compilation: Record the solubility in mg/mL for each vehicle.
Table of Recommended Screening Vehicles:
| Vehicle Class | Specific Examples | Rationale |
| Aqueous | Deionized Water, PBS (pH 7.4) | Establishes baseline intrinsic solubility. |
| pH-Modified | 0.1 N NaOH, 50 mM Tris Buffer (pH 9.0) | Evaluates potential for pH-based solubilization. |
| Co-solvents | Propylene Glycol (PG), PEG 400, Ethanol, NMP, DMSO[12] | Common solvents for increasing solubility of hydrophobic compounds. |
| Surfactants | 10% Solutol® HS 15, 2% Polysorbate 80 | Can form micelles to encapsulate and solubilize the compound. |
| Oils/Lipids | Sesame Oil, Miglyol® 812, Labrafil® M 1944 CS | For exploring lipid-based formulations like oil solutions or SEDDS. |
Part 2: Formulation Strategies and Protocols
The choice of formulation is dictated by the pre-formulation data, the required dose, and the intended route of administration.[13] Below are several common strategies, ranging from simple solutions to more complex systems.
Caption: Decision tree for selecting a formulation strategy.
Strategy 1: pH-Adjusted Aqueous Solution (for IV or Oral Dosing)
This is the most straightforward approach for an acidic compound if the required dose is relatively low. The principle is to raise the pH of the vehicle well above the compound's pKa to form a highly soluble salt.[9]
Protocol 2: Preparation of a 5 mg/mL pH-Adjusted Solution
-
Weigh Compound: Weigh 50 mg of this compound into a sterile glass vial.
-
Initial Wetting: Add a small volume (e.g., 1 mL) of deionized water and vortex to create a slurry.
-
pH Adjustment: Add 1.0 N NaOH dropwise while continuously vortexing and monitoring the pH. Continue adding until the compound fully dissolves and the pH is stable (target pH > 8.0).
-
Scientist's Note: The clear point of dissolution indicates the formation of the soluble salt. Ensure the final pH is within a physiologically tolerable range for the intended route (e.g., pH 7.4-9 for IV).[4]
-
-
QS to Volume: Once fully dissolved, add a suitable isotonic buffer (e.g., PBS) to reach the final desired volume of 10 mL.
-
Final Check: Verify the final pH and visually inspect for any precipitation. Filter through a 0.22 µm sterile filter for parenteral administration.
Strategy 2: Co-solvent Formulation (for Oral, IP, or IV Dosing)
Co-solvent systems are widely used in preclinical studies to solubilize compounds that have insufficient aqueous solubility, even with pH modification.[12]
Protocol 3: Preparation of a 10 mg/mL Co-solvent Solution
-
Weigh Compound: Weigh 100 mg of the compound into a sterile glass vial.
-
Organic Solvent Addition: Add 1 mL of N-Methyl-2-pyrrolidone (NMP) or DMSO and vortex until the compound is fully dissolved.
-
Rationale: Starting with a strong organic solvent ensures complete initial dissolution.
-
-
Addition of Co-solvents: Add 4 mL of PEG 400 and vortex thoroughly to create a homogenous solution.
-
Aqueous Phase Addition: Slowly add 5 mL of saline (0.9% NaCl) or PBS dropwise while continuously vortexing.
-
Critical Step: Rapid addition of the aqueous phase can cause the compound to "crash out" or precipitate. Slow, controlled addition is key.
-
-
Final Formulation: The final vehicle composition is 10% NMP / 40% PEG 400 / 50% Saline. Visually inspect for clarity. This formulation is typically suitable for oral gavage or intraperitoneal (IP) injection. For IV administration, the percentage of organic solvent should be minimized to reduce the risk of hemolysis and toxicity.
Strategy 3: Aqueous Suspension (for Oral Dosing)
When the required dose is high and cannot be achieved in a solution at a reasonable dosing volume, a suspension is the preferred alternative. The goal is to create a uniform dispersion of fine drug particles.
Protocol 4: Preparation of a 25 mg/mL Aqueous Suspension
-
Micronization (Optional but Recommended): If possible, micronize the dry powder to a smaller particle size (e.g., <10 µm) to improve dissolution rate and absorption.
-
Prepare Vehicle: Create a 0.5% (w/v) methylcellulose (or carboxymethylcellulose) solution containing 0.1% (v/v) Tween® 80 in deionized water.
-
Rationale: Methylcellulose acts as a suspending agent to increase viscosity and prevent settling. Tween® 80 is a wetting agent that helps disperse the hydrophobic drug particles.
-
-
Weigh Compound: Weigh 250 mg of the compound into a mortar.
-
Create Paste: Add a small amount of the vehicle to the powder and triturate with a pestle to form a smooth, uniform paste. This ensures all particles are adequately wetted.
-
Dilute to Volume: Gradually add the remaining vehicle in small portions while continuously mixing to achieve the final volume of 10 mL.
-
Homogenization: Transfer the suspension to a vial and stir with a magnetic stir bar for at least 30 minutes before dosing. The suspension should be stirred continuously during dose administration to ensure uniformity.
Part 3: Formulation Characterization and Stability
Preparing the formulation is only half the battle. You must ensure it is physically and chemically stable for the duration of the experiment.
| Test | Solution Formulations | Suspension Formulations |
| Visual Inspection | Must be clear, colorless, and free of particulates. | Must be uniform in appearance with no large agglomerates. Check for ease of resuspension after settling. |
| pH Measurement | Confirm final pH is within the target range. | Measure pH of the vehicle. |
| Short-Term Stability | Store at room temperature and 4°C for 24-48 hours. Re-inspect for any signs of precipitation or crystallization. | Store under the same conditions. Assess for any changes in viscosity, particle size (caking), or difficulty in resuspension. |
| Concentration Verification | (Recommended) Analyze the formulation via HPLC to confirm the concentration is as intended. | (Recommended) Analyze for dose uniformity by sampling from the top and bottom of the stirred suspension. |
References
- 1. This compound | C10H9N3O2 | CID 58398973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. califesciences.org [califesciences.org]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid [myskinrecipes.com]
- 9. kinampark.com [kinampark.com]
- 10. benchchem.com [benchchem.com]
- 11. chemscene.com [chemscene.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid
Welcome to the technical support center for the synthesis of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate, notably used in the preparation of Suvorexant.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges and improve your reaction yields and product purity.
Section 1: Troubleshooting Guide - A Deeper Dive
Synthesizing this molecule typically involves a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation, between 2-halo-5-methylbenzoic acid and 1,2,3-triazole.[2][3] While conceptually straightforward, this reaction is sensitive to several variables that can impact yield, purity, and regioselectivity. This section addresses the most common issues encountered in the laboratory.
Q1: My reaction yield is consistently low or has stalled completely. What are the primary causes and how can I fix them?
Low or no product formation is the most frequent issue. The root cause often lies with the integrity of the catalytic system or the purity of the reagents. Let's break down the diagnostic process.
Core Issue: Inactive Catalytic System
The active catalyst in Ullmann-type reactions is Copper(I).[4] However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially under aerobic conditions.[5]
-
Insight: The choice of copper source and the presence of a suitable ligand are critical. While Cu(I) salts like Copper(I) iodide (CuI) are common starting points, their stability can be an issue. Using a ligand not only stabilizes the Cu(I) center but also enhances its reactivity and solubility.[6]
Troubleshooting Workflow for Low Yield
Q2: I'm observing two product spots on my TLC plate. How can I control the regioselectivity to favor the desired 1-yl isomer over the 2-yl isomer?
This is a classic challenge. 1,2,3-triazole can be N-arylated at either the N1 or N2 position, leading to a mixture of this compound and 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.[2][7]
-
Mechanistic Insight: The regiochemical outcome is a complex function of sterics, electronics, and the specific geometry of the copper-ligand complex. The N1 position is generally considered more sterically accessible, but the N2-arylated product can be thermodynamically more stable in some systems.
Strategies to Enhance 1-yl Selectivity:
-
Ligand Choice: Bulky or sterically demanding ligands can favor reaction at the less hindered N1 position. Diamine-based ligands like (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine are often effective.[7]
-
Solvent and Base System: The polarity of the solvent and the nature of the counter-ion from the base can influence the transition state. Aprotic polar solvents like DMF or Dioxane are common. Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃), potentially due to the templating effect of the larger cesium ion.[2][7]
-
Temperature: Lowering the reaction temperature (e.g., from 110°C to 80°C), if the reaction rate is still acceptable, can sometimes increase the kinetic product (often the 1-yl isomer) over the thermodynamic one.
Even with optimization, achieving perfect selectivity is rare. A ratio of 80:20 (1-yl:2-yl) is often considered a good result.[7] Therefore, an effective purification strategy is essential.
Q3: My purification is problematic. How can I effectively separate the regioisomers and remove other impurities?
Purification is critical for obtaining the desired isomer with high purity. Common impurities include the unreacted 2-halo-5-methylbenzoic acid, the undesired 2-yl isomer, and copper residues.
Step-by-Step Purification Protocol:
-
Initial Workup (Acid-Base Extraction):
-
After the reaction, cool the mixture and dilute with water.
-
Perform an extraction with an organic solvent (e.g., ethyl acetate) to remove neutral impurities.
-
Carefully acidify the aqueous layer with HCl to a pH of 1.5-2.0.[2][8] Both the desired product and the starting benzoic acid are acidic and will precipitate.
-
Filter the solid. This step effectively removes the neutral 1,2,3-triazole and other non-acidic byproducts.
-
-
Chromatography/Recrystallization:
-
Silica Gel Chromatography: This is the most reliable method for separating the 1-yl and 2-yl isomers. A solvent system of dichloromethane/methanol is often effective.[2] The polarity difference between the two isomers is typically sufficient for separation.
-
Recrystallization: If chromatography is not scalable, recrystallization can be attempted. Finding a solvent system where the solubility of the two isomers is significantly different is key. A mixture of ethanol and water has been reported for recrystallizing the crude product after precipitation.[8] However, it has also been noted that co-crystallization can be an issue, making this method challenging.[7]
-
Section 2: Optimized Experimental Protocols
These protocols are based on validated literature procedures and provide a robust starting point for your experiments.
Protocol 1: Synthesis of 2-Iodo-5-methylbenzoic Acid (Starting Material)
This protocol details the conversion of 2-amino-5-methylbenzoic acid to the corresponding iodo-derivative via a Sandmeyer-type reaction.[9]
Materials:
-
2-Amino-5-methylbenzoic acid
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Concentrated HCl
-
Acetone, Water, Chloroform (CHCl₃)
-
Saturated aqueous Na₂S₂O₃
Procedure:
-
In a flask, dissolve 2-amino-5-methylbenzoic acid (1 equivalent) in a mixture of water, acetone, and concentrated HCl.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite (2 equivalents) in water dropwise, keeping the temperature at 0°C.
-
Stir the resulting diazonium salt solution for 2 hours at 0°C.
-
Add potassium iodide (2 equivalents) to the mixture. Stir at 0°C for 30 minutes, then heat to 90°C for 10 minutes.
-
Cool the reaction to room temperature and extract with chloroform.
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ and then with water.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hexane/chloroform to yield colorless needles.[9]
Protocol 2: Synthesis of this compound
This protocol uses the Ullmann condensation approach, which is commonly cited for producing this target.[2][8]
Materials:
-
2-Iodo-5-methylbenzoic acid
-
1,2,3-Triazole
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine (DMCDA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
Procedure:
-
To a reaction flask under a nitrogen atmosphere, add 2-iodo-5-methylbenzoic acid (1 eq), 1,2,3-triazole (2.5 eq), cesium carbonate (1.8 eq), CuI (0.1 eq), and DMCDA (0.18 eq).[2]
-
Add anhydrous DMF.
-
Heat the reaction mixture to 100°C and stir for 4-8 hours, monitoring by TLC or LC-MS.[2]
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate to remove non-acidic components.
-
Acidify the aqueous layer to pH 1.5-2.0 with concentrated HCl to precipitate the product mixture.[8]
-
Filter the solid, wash with water, and dry.
-
Purify the crude solid by silica gel column chromatography (eluent: dichloromethane/methanol, e.g., 50:1 v/v) to separate the 1-yl and 2-yl isomers.[2]
Section 3: Frequently Asked Questions (FAQs)
Q: Can I use 2-bromo-5-methylbenzoic acid instead of the iodo- version? A: Yes, the bromo-analogue can be used, but the C-I bond is generally more reactive in Ullmann couplings than the C-Br bond. You may need to use higher temperatures, longer reaction times, or a more active catalytic system to achieve comparable yields.[3]
Q: My sodium ascorbate solution for a 'click chemistry' approach needs to be made fresh. Why? A: While the Ullmann reaction is more common for this specific target, if you were attempting a CuAAC (click chemistry) route, sodium ascorbate is used as a reducing agent to maintain copper in the active Cu(I) state. Ascorbate solutions are susceptible to air oxidation and can degrade over time, losing their reducing power. Using a freshly prepared solution is crucial for reaction efficiency.[6]
Q: What is the role of the ligand in the Ullmann reaction? A: The ligand serves multiple crucial functions: it solubilizes the copper salt, stabilizes the catalytically active Cu(I) oxidation state against disproportionation or oxidation, and accelerates the rate-limiting steps of the catalytic cycle, leading to higher yields under milder conditions.[6]
Q: Is it necessary to run the reaction under an inert atmosphere? A: It is highly recommended. As mentioned, the active Cu(I) catalyst can be oxidized by atmospheric oxygen. Running the reaction under nitrogen or argon minimizes this deactivation pathway and leads to more consistent and higher yields.[5]
Optimized Reaction Conditions Summary
The table below summarizes typical conditions for the copper-catalyzed N-arylation to provide a comparative overview.
| Parameter | Condition 1 | Condition 2 | Rationale & Comments |
| Aryl Halide | 2-Iodo-5-methylbenzoic acid | 2-Iodo-5-methylbenzoic acid | Iodo-derivatives are more reactive than bromo- or chloro-derivatives.[8] |
| Copper Source | CuI (10 mol%) | CuI (10 mol%) | CuI is a common and effective Cu(I) source.[2] |
| Base | Cs₂CO₃ (1.8 eq) | K₂CO₃ (anhydrous, 2.7 eq) | Cs₂CO₃ is often more effective, but K₂CO₃ is a cheaper alternative.[2][8] |
| Ligand | DMCDA (18 mol%) | None specified | Ligands like DMCDA significantly improve yield and can influence regioselectivity.[2] |
| Solvent | DMF | Acetone | DMF is a high-boiling polar aprotic solvent that works well. Acetone allows for reflux at a lower temperature.[2][8] |
| Temperature | 100 °C | Reflux (55-60 °C) | Higher temperatures are typical for Ullmann reactions. The acetone system allows for milder conditions.[2][8] |
| Time | 4 hours | 8+ hours | Reaction time must be optimized by monitoring (TLC/LCMS).[2][8] |
| Reported Yield | 68% (of 2-yl isomer) | 93% (crude) | Note that yields can vary greatly and reported values may be for crude or a specific isomer.[2][8] |
References
- 1. nbinno.com [nbinno.com]
- 2. 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Navigating the Solubility Labyrinth of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid. As a Senior Application Scientist, I understand that navigating the experimental nuances of a compound is critical to research success. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to address the solubility challenges associated with this molecule.
Physicochemical Properties at a Glance
A foundational understanding of the physicochemical properties of this compound is paramount for predicting its behavior in various solvent systems.
| Property | Value | Significance for Solubility |
| Appearance | White to off-white crystalline powder | Crystalline solids often require more energy to dissolve compared to amorphous forms. |
| Molecular Weight | ~203.2 g/mol | |
| Predicted pKa | ~3.0 | The low pKa indicates that this compound is a moderately strong acid. Its solubility will be highly dependent on the pH of the solution. |
| Calculated logP | 1.2 | This value suggests a somewhat lipophilic character, indicating that it will favor organic solvents over water. |
| Water Solubility | Sparingly soluble (A similar isomer has a reported water solubility of 0.992 g/L at 30°C and pH 4.5) | Confirms the low intrinsic aqueous solubility. |
Frequently Asked Questions (FAQs)
Here, we address common questions encountered during the handling and use of this compound.
Q1: What is the best solvent to initially dissolve this compound?
A1: For initial dissolution and the preparation of stock solutions, polar aprotic solvents are your most effective choice. This compound demonstrates moderate solubility in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Methanol is also a viable option. For biological assays where high concentrations of DMSO or DMF may be cytotoxic, preparing a concentrated stock in one of these solvents and then diluting it into your aqueous experimental medium is the recommended approach.
Q2: Why is my compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?
A2: This is a common issue known as "antisolvent precipitation." It occurs when a compound dissolved in a good solvent (like DMSO) is introduced into a poor solvent (like an aqueous buffer). The dramatic change in solvent polarity causes the compound to crash out of the solution.
Troubleshooting Steps:
-
Decrease the final concentration: The most straightforward solution is to use a more dilute final concentration in your assay.
-
Increase the co-solvent concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO may keep the compound in solution.
-
Use a co-solvent system: Instead of a direct dilution, try preparing an intermediate dilution in a co-solvent system (e.g., a mixture of ethanol and water) before the final dilution into the aqueous buffer.
-
pH adjustment of the aqueous buffer: As a carboxylic acid, the solubility of this compound is pH-dependent. Ensure the pH of your aqueous buffer is well above the pKa of the compound (~3.0) to maintain it in its more soluble, deprotonated (carboxylate) form. A pH of 7.4 is generally recommended for physiological relevance.
Q3: Can I improve the aqueous solubility of this compound without using organic solvents?
A3: Yes, leveraging the acidic nature of the carboxylic acid group is the most effective strategy. By increasing the pH of the aqueous solution, you can deprotonate the carboxylic acid to form a more soluble carboxylate salt.
Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: pH-Dependent Aqueous Solubilization
This protocol details how to systematically determine the optimal pH for dissolving this compound in an aqueous medium.
Objective: To prepare an aqueous solution of the compound by converting it to its more soluble salt form through pH adjustment.
Materials:
-
This compound
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare a Suspension: Add a known amount of the compound to a specific volume of deionized water to create a suspension (e.g., 1 mg/mL).
-
Initial pH Measurement: Measure the initial pH of the suspension. It will likely be acidic.
-
Titration with Base: Slowly add the 0.1 M NaOH solution dropwise to the suspension while continuously stirring and monitoring the pH.
-
Observe Dissolution: As the pH increases, you will observe the solid material beginning to dissolve.
-
Endpoint: Continue adding NaOH until all the solid has dissolved, and the solution is clear. Record the final pH. This pH represents the point at which the compound is fully solubilized as its sodium salt.
Causality Behind the Method: The Henderson-Hasselbalch equation explains the relationship between pH, pKa, and the ionization state of an acid.[1][2][3] By raising the pH above the pKa of the carboxylic acid, the equilibrium shifts towards the deprotonated, more polar, and thus more water-soluble carboxylate form.
Caption: pH-dependent equilibrium of a carboxylic acid.
Protocol 2: Preparation of a Sodium Salt for Enhanced Aqueous Solubility
For applications requiring a solid, water-soluble form of the compound, preparing the sodium salt is a practical approach.
Objective: To synthesize and isolate the sodium salt of this compound.
Materials:
-
This compound
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the carboxylic acid in a minimal amount of ethanol.
-
Base Addition: In a separate flask, dissolve a stoichiometric equivalent of sodium bicarbonate or sodium hydroxide in water.
-
Reaction: Slowly add the basic solution to the ethanolic solution of the acid while stirring. You may observe gas evolution (CO₂) if using sodium bicarbonate.
-
Solvent Removal: Remove the solvents (ethanol and water) under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid material under a high vacuum to obtain the sodium salt.
Trustworthiness of the Protocol: This is a standard and reliable method for salt formation of carboxylic acids.[4] The purity of the resulting salt can be confirmed by techniques such as NMR spectroscopy and melting point analysis.
Advanced Strategies for Solubility Enhancement
For particularly challenging applications, such as high-concentration formulations, more advanced techniques may be necessary.
Co-solvency
The use of a mixture of solvents (a co-solvent system) can often dissolve a compound more effectively than a single solvent.[] For this compound, a mixture of a polar protic solvent like ethanol and water, or a polar aprotic solvent like DMSO with water, can be explored. A systematic screening of different solvent ratios is recommended to identify the optimal composition.
References
Technical Support Center: Optimization of Triazole Synthesis
Welcome to the technical support center dedicated to the optimization of triazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of triazole-containing molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your synthetic strategies.
Troubleshooting Guide: Overcoming Common Hurdles in Triazole Synthesis
This section is structured in a question-and-answer format to directly address the most pressing issues that can arise during triazole synthesis, particularly focusing on the widely used Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][][4][5]
Question 1: My CuAAC reaction is showing low to no yield. What are the primary causes and how can I rectify this?
Answer:
Low or nonexistent yields in CuAAC reactions are a frequent challenge and can typically be traced back to a few key factors. A systematic approach to troubleshooting is the most effective way to identify and solve the problem.
Potential Causes & Recommended Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution(s) |
| Catalyst Inactivation | The active catalyst in CuAAC is the Cu(I) ion. This species is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Disproportionation to Cu(0) and Cu(II) can also occur, depleting the active catalyst.[6][7][8] | Use a Reducing Agent: Sodium ascorbate is the most common and effective reducing agent to regenerate Cu(I) from any oxidized Cu(II).[2][6] It is typically used in excess. Inert Atmosphere: For particularly sensitive substrates or prolonged reaction times, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield by minimizing oxidation.[9] |
| Poor Reagent Quality | Impurities in the azide or alkyne starting materials can poison the catalyst or participate in side reactions. Azides, in particular, can be unstable. | Purify Starting Materials: Ensure the purity of your azide and alkyne through appropriate methods (e.g., chromatography, recrystallization). Check for Degradation: If using older batches of azides, consider resynthesis or purification. |
| Suboptimal Reaction Conditions | Incorrect stoichiometry, temperature, solvent, or pH can drastically reduce reaction efficiency. | Optimize Stoichiometry: A slight excess of one reagent (often the less expensive or more stable one) can drive the reaction to completion. Temperature Adjustment: While many CuAAC reactions proceed at room temperature, gentle heating (e.g., 40-50 °C) can be beneficial for sluggish reactions, especially with sterically hindered substrates.[6] Solvent Screening: The choice of solvent can significantly impact reaction rates and solubility.[10][11][12] |
| Ligand Issues | The ligand's role is to stabilize the Cu(I) catalyst and accelerate the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[6][13] | Ligand Selection: Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like THPTA are common choices. The optimal ligand can be substrate-dependent.[13][14] Optimize Ligand:Copper Ratio: A 1:1 to 5:1 ligand-to-copper ratio is a good starting point. Excess ligand can sometimes inhibit the reaction.[7][11] |
| Side Reactions | The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which consumes the starting material.[6] | Control Oxygen Exposure: As with catalyst inactivation, minimizing oxygen is key. Use of a Base: In some cases, the addition of a non-coordinating base can suppress alkyne homocoupling. However, this should be approached with caution as it can also promote other side reactions. |
Question 2: I'm observing significant formation of side products. What are the common culprits and how can I improve the selectivity of my reaction?
Answer:
The formation of side products is a clear indicator that reaction conditions are not optimal. Identifying the nature of the side products is the first step toward mitigating their formation.
Common Side Products & Prevention Strategies:
| Side Product | Formation Mechanism | Prevention Strategy |
| Alkyne Homocoupling Products (e.g., Diynes) | This occurs through the oxidative coupling of two terminal alkyne molecules, catalyzed by copper ions in the presence of an oxidant (typically oxygen). | Minimize Oxygen: Use degassed solvents and/or run the reaction under an inert atmosphere. Add Antioxidants: Besides sodium ascorbate, other antioxidants can be beneficial in specific cases. |
| 1,5-Regioisomer of the Triazole | While CuAAC is known for its high regioselectivity for the 1,4-isomer, trace amounts of the 1,5-isomer can form, particularly with certain catalysts or under non-optimal conditions. The uncatalyzed thermal reaction often gives a mixture of isomers.[2][4] | Ensure Efficient Catalysis: Use a well-defined Cu(I) source and an appropriate ligand. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a known method for selectively forming the 1,5-isomer if that is the desired product.[2] |
| Products from Azide Decomposition | Azides can be thermally or photochemically unstable, leading to the formation of nitrenes which can undergo a variety of undesired reactions. | Moderate Reaction Temperature: Avoid excessive heating. If the reaction is sluggish, consider catalyst or solvent optimization before significantly increasing the temperature. Protect from Light: If using photolabile azides, conduct the reaction in the dark. |
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of optimizing triazole synthesis.
Q1: What is the optimal order of adding reagents in a CuAAC reaction?
A generally recommended procedure to ensure catalyst activity is to first prepare a premixed solution of the copper source (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[6][7][8] This allows for the formation of the copper-ligand complex. This premixed catalyst solution is then added to the solution containing the azide and alkyne substrates. Finally, the reducing agent (e.g., sodium ascorbate) is added to initiate the reaction by generating the active Cu(I) species.[7][8]
Q2: How does the choice of solvent affect my CuAAC reaction?
The solvent plays a crucial role in CuAAC reactions by influencing reagent solubility, reaction rate, and catalyst stability.[10][11][12] A variety of protic and aprotic solvents can be used, including water, t-BuOH/water mixtures, DMSO, DMF, and THF.[15] For bioconjugation applications, aqueous solvent systems are preferred.[16] The coordinating ability of the solvent can also impact the reaction; for instance, strongly coordinating solvents like acetonitrile can sometimes inhibit catalysis by competing with the substrates for binding to the copper center.[11] Recent research has also explored the use of green and sustainable solvents like glycerol and deep eutectic solvents.[17][18]
Q3: How can I effectively monitor the progress of my triazole synthesis?
Several analytical techniques can be employed to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.[9][19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the quantification of reactants and products, as well as the identification of any side products.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for real-time reaction monitoring, providing detailed structural information about the species in the reaction mixture.[1][20]
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic azide stretch (around 2100 cm⁻¹) can be monitored to follow the reaction progress.[21][22]
Q4: How do I remove the copper catalyst from my final product?
Residual copper can be problematic, especially for biological applications. Several methods can be used for its removal:
-
Aqueous Wash with Chelating Agents: Washing the organic layer containing the product with an aqueous solution of a chelating agent like EDTA can effectively sequester and remove copper ions.[9]
-
Ammonia/Ammonium Chloride Wash: An aqueous solution of ammonia or ammonium chloride can also be used to wash out the copper catalyst.[9]
-
Silica Gel Chromatography: Standard column chromatography is often effective in separating the triazole product from polar copper salts.[9]
-
Use of Heterogeneous Catalysts: Employing a solid-supported copper catalyst, such as copper-on-charcoal, simplifies removal as the catalyst can be easily filtered off at the end of the reaction.[9][23]
Experimental Protocols & Visualizations
To provide a practical framework, a standard experimental protocol for a CuAAC reaction is detailed below, along with visual diagrams to illustrate key concepts.
Standard Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide (1.0 eq)
-
Terminal Alkyne (1.0-1.2 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent (e.g., 1:1 mixture of t-BuOH and water)
Procedure:
-
In a reaction vessel, dissolve the azide and terminal alkyne in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.
-
To the stirred solution of the azide and alkyne, add the copper(II) sulfate solution followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted-1,2,3-triazole.
Visualizing the CuAAC Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition reaction.
Caption: The catalytic cycle of the CuAAC reaction.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues in triazole synthesis.
Caption: A workflow for troubleshooting triazole synthesis.
References
- 1. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of Triazolyl-Benzoic Acid Regioisomers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying regioisomers of triazolyl-benzoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification strategies effectively.
The formation of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers is a common challenge, particularly in syntheses employing the Huisgen 1,3-dipolar cycloaddition, or "click chemistry".[1][2] While catalyzed versions of this reaction offer significant regioselectivity, uncatalyzed reactions or specific substrate-catalyst combinations can lead to mixtures that are notoriously difficult to separate due to their similar physical and chemical properties.[1][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to address this challenge.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a diagnosis of potential causes and a series of actionable steps for resolution.
Issue 1: Poor or No Separation of Regioisomers with Flash Chromatography
Question: I'm using standard silica gel flash chromatography, but my triazolyl-benzoic acid regioisomers are co-eluting. How can I improve the separation?
Answer: This is a very common issue. The regioisomers of triazolyl-benzoic acid often have very similar polarities, making separation on standard silica gel challenging. The acidic nature of the benzoic acid moiety can also cause significant peak tailing on silica.
Causality & Recommended Actions:
-
Insufficient Stationary Phase Resolving Power: Standard silica may not have the selectivity needed.
-
Protocol: Switch to a high-performance stationary phase. Consider using high-resolution silica gel with a smaller particle size (e.g., 20-40 µm). For particularly stubborn separations, explore alternative stationary phases like alumina, or functionalized silica gels (Diol, Amino, or Cyano).
-
-
Poor Mobile Phase Selectivity: The eluent system is critical for exploiting subtle differences in isomer polarity.
-
Protocol: Systematically screen different solvent systems. A common starting point is a gradient of ethyl acetate in hexanes or heptane. If this fails, introduce a third solvent to modulate selectivity. For example, adding small amounts of dichloromethane (DCM) or a few drops of acetic acid to a hexane/ethyl acetate system can sharpen peaks and sometimes improve resolution. The acetic acid helps by protonating the benzoic acid, reducing its interaction with the silica surface and minimizing tailing.
-
-
Compound Ionization on Silica: The acidic proton of the benzoic acid can interact strongly with silanol groups, leading to band broadening and poor separation.
-
Protocol: Add a modifier to the mobile phase to suppress this interaction. Including 0.5-1% acetic acid or formic acid in your eluent is a standard practice that often yields dramatically improved peak shapes.
-
-
Esterification as a Derivatization Strategy: The free carboxylic acid is often the primary cause of purification difficulty. Converting it to an ester (e.g., a methyl or ethyl ester) blocks the acidic proton and alters the molecule's polarity, often making chromatographic separation significantly easier.
-
Workflow:
-
Protect the carboxylic acid functionality of the crude regioisomeric mixture (e.g., via Fischer esterification with methanol/H₂SO₄ or by reaction with diazomethane).
-
Purify the resulting ester regioisomers using the chromatographic methods described above. The esters are less polar and generally behave much better on silica.
-
Combine the fractions containing the pure ester regioisomer.
-
Hydrolyze the ester back to the carboxylic acid (e.g., using LiOH in a THF/water mixture).[4]
-
-
Issue 2: My Regioisomers are Co-eluting During Preparative HPLC
Question: I've moved to preparative HPLC, but I'm still struggling to get baseline separation between my 1,4- and 1,5-isomers. What parameters can I adjust?
Answer: Preparative HPLC offers much greater resolving power than flash chromatography, but success depends on meticulous method development. Co-elution suggests that the selectivity of your current method is insufficient.
Causality & Recommended Actions:
-
Suboptimal Column Chemistry or Mobile Phase: The choice of column and mobile phase is the most critical factor.
-
Reverse-Phase (RP) HPLC: This is often the first choice.
-
Protocol: Start with a C18 column and a mobile phase of acetonitrile (ACN) and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. Systematically vary the gradient slope. If ACN/water fails, try methanol/water, as the change in solvent can alter selectivity. Temperature is also a powerful tool; increasing the column temperature can improve efficiency and sometimes change elution order.[5][6]
-
-
Normal-Phase (NP) HPLC: Don't overlook this option, as it can provide orthogonal selectivity to RP-HPLC.
-
Protocol: Use a bare silica, Diol, or Cyano column. A typical mobile phase is a mixture of hexane or heptane with ethanol or isopropanol.[7] As with flash chromatography, adding a small amount of acid can be beneficial.
-
-
-
Column Overloading: Injecting too much sample can cause peak broadening that obscures separation.
-
Protocol: Perform a loading study. Start with a small injection and incrementally increase the mass on the column until you see a degradation in resolution. Operate just below this loading limit for your preparative runs.
-
The following diagram outlines a logical workflow for developing a preparative HPLC method.
Caption: HPLC Method Development Workflow.
Issue 3: My Product "Oils Out" or Won't Crystallize
Question: I've isolated my regioisomers via chromatography, but I can't get the final product to crystallize. It just forms an oil. What should I do?
Answer: "Oiling out" is a common problem that occurs when a compound separates from solution as a liquid phase rather than a solid crystalline lattice.[8] This is often due to residual impurities (like solvents or the other regioisomer) that depress the melting point, or because the chosen solvent system is not ideal.
Causality & Recommended Actions:
-
Presence of Impurities: Even small amounts of the other isomer or solvent can inhibit crystallization.
-
Protocol: Ensure your material is as pure as possible before attempting crystallization. Re-purify by chromatography if necessary. Make sure all solvent from the previous step is thoroughly removed under high vacuum.
-
-
Incorrect Solvent Choice: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[9][10]
-
Protocol: Systematically screen for a suitable solvent. Use small vials with a few milligrams of your product and test a range of solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane). Look for a solvent that meets the solubility criteria.
-
-
Supersaturation and Nucleation Issues: Crystals need a "seed" or nucleus to begin growing. If the solution is too supersaturated or cools too quickly, an oil may form instead.[9]
-
Protocol 1 (Slow Cooling & Seeding): Dissolve your compound in a minimal amount of the chosen hot solvent. Allow it to cool very slowly to room temperature, and then transfer it to a 4°C refrigerator. If crystals don't form, try scratching the inside of the flask with a glass rod below the solvent line to create nucleation sites. Adding a "seed crystal" from a previous successful batch is also highly effective.
-
Protocol 2 (Anti-Solvent Addition): Dissolve your compound in a "good" solvent in which it is very soluble. Then, slowly add a miscible "anti-solvent" in which your compound is insoluble until the solution becomes cloudy (the saturation point). Add a drop or two of the good solvent to clarify, then allow the system to stand undisturbed. This slow diffusion method can produce high-quality crystals.
-
Table 1: Common Solvent Systems for Crystallization of Benzoic Acid Derivatives
| Good Solvents (High Solubility) | Anti-Solvents (Low Solubility) | Common Pairs (Good:Anti-Solvent) |
| Ethanol, Methanol | Water, Hexane, Heptane | Ethanol:Water |
| Acetone, THF | Heptane, Diethyl Ether | Acetone:Heptane |
| Ethyl Acetate | Hexane, Heptane | Ethyl Acetate:Hexane |
| Dichloromethane (DCM) | Pentane, Hexane | DCM:Pentane |
Frequently Asked Questions (FAQs)
Q1: Why are the 1,4- and 1,5-regioisomers of triazolyl-benzoic acid so difficult to separate?
The difficulty stems from their striking structural similarity. Regioisomers have the same molecular formula and functional groups; they differ only in the connectivity of the atoms within the triazole ring. This results in very similar:
-
Polarity: They have nearly identical dipole moments and surface charge distributions.
-
Solubility: They tend to be soluble in the same solvents to a similar degree.
-
Shape: Their overall molecular size and shape are almost identical. These similarities mean that they interact with stationary phases in chromatography and form crystal lattices in very comparable ways, making their separation a significant challenge that requires high-resolution techniques.
Q2: Which synthetic reactions typically produce mixtures of these regioisomers?
The most common source is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[1] The regiochemical outcome is highly dependent on the reaction conditions:
-
Thermal (Uncatalyzed) Cycloaddition: This reaction often requires high temperatures and produces a mixture of both 1,4- and 1,5-disubstituted regioisomers, frequently in nearly equal amounts.[1]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential "click chemistry" reaction. It proceeds under mild conditions and is highly regioselective, almost exclusively yielding the 1,4-disubstituted triazole.[11][12]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction provides complementary regioselectivity to CuAAC, yielding the 1,5-disubstituted triazole as the major product.[13]
Even in catalyzed reactions, small amounts of the undesired regioisomer can be formed, necessitating purification for applications requiring high purity, such as drug development.[14]
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
stability of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid under experimental conditions
Technical Support Center: 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals utilizing this compound in their experimental workflows. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the stability and handling of this compound. Our approach is rooted in established principles of chemical stability testing to ensure the integrity of your results.[1][2]
Troubleshooting Guide
This section addresses specific experimental issues through a problem-and-solution format. The underlying principle for diagnosing and resolving stability issues is the systematic application of stress conditions, commonly known as forced degradation studies.[2][3]
Issue 1: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
Question: I've observed a new, unexpected peak in my HPLC chromatogram after my sample solution was left on the benchtop for a few hours. What could be the cause?
Answer: The appearance of new peaks is often indicative of compound degradation. This compound, like many heterocyclic compounds, can be susceptible to degradation under ambient conditions, particularly when in solution. The primary culprits are often light (photodegradation) and pH instability from dissolved gases (like CO₂).
Troubleshooting Workflow:
To systematically identify the cause, a focused stability study is recommended. This workflow helps pinpoint the specific stress factor causing degradation.
Caption: Workflow for troubleshooting unexpected compound degradation.
Protocol 1: Rapid Photostability Assessment
-
Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).
-
Sample Division: Aliquot the solution into two separate HPLC vials: one clear glass vial (exposed) and one amber or foil-wrapped vial (protected).
-
Exposure: Place both vials on a lab bench under ambient lighting conditions for 24 hours.
-
Analysis: Analyze both samples, along with a freshly prepared standard, by HPLC.
-
Interpretation: A significant increase in the impurity peak in the clear vial compared to the amber vial confirms light sensitivity.
Issue 2: Inconsistent Results or Low Yields in Synthesis
Question: I am using this compound as a starting material for an amide coupling reaction, but my yields are inconsistent. Could the compound's stability be a factor?
Answer: Yes, the stability and purity of your starting material are critical. In addition to the issues mentioned above, triazole derivatives can be sensitive to strong acids, bases, and certain oxidizing agents, which might be present in your reaction or workup conditions.[4] The carboxylic acid moiety also has its own reactivity profile that must be considered.
Potential Causes & Solutions:
-
Presence of the 2H-Triazole Isomer: The synthesis of this compound can sometimes produce the 5-methyl-2-(2H -1,2,3-triazol-2-yl)benzoic acid isomer.[5][6] This isomer may have different reactivity, leading to inconsistent results.
-
Solution: Verify the purity and isomeric ratio of your starting material using high-resolution NMR or a validated LC-MS method before use.
-
-
Degradation Under Reaction Conditions: The reaction conditions themselves (e.g., high temperature, prolonged reaction times, or incompatible reagents) may be degrading the compound.
Protocol 2: Forced Degradation Study This protocol outlines stress testing to preemptively identify liabilities. The goal is to achieve 5-10% degradation to reveal potential pathways without destroying the molecule entirely.[2]
-
Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: Set up the following reactions in parallel, including an unstressed control sample kept at 4°C in the dark.
| Stress Condition | Reagent/Procedure | Time & Temperature | Neutralization Step (before HPLC) |
| Acid Hydrolysis | Add 0.1 M HCl to the stock solution. | 4 hours at 60°C | Add equivalent 0.1 M NaOH |
| Base Hydrolysis | Add 0.1 M NaOH to the stock solution. | 2 hours at 60°C | Add equivalent 0.1 M HCl |
| Oxidation | Add 3% H₂O₂ to the stock solution. | 24 hours at RT | Quench with sodium bisulfite |
| Thermal | Heat the stock solution. | 48 hours at 80°C | Cool to room temperature |
| Photolytic | Expose stock solution to direct light. | 24 hours at RT | None |
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., a gradient method with UV detection).
-
Interpretation: By identifying which conditions cause degradation, you can modify your synthetic route to avoid them. For instance, if significant base hydrolysis is observed, avoid strongly basic conditions during your reaction or workup.[7]
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability as a solid, the compound should be stored in a tightly sealed container in a cool, dark, and dry place. A desiccator at 4°C is ideal. This minimizes the risk of degradation from moisture, light, and heat.[4]
Q2: What solvents are recommended for this compound? Is there any risk of solvent-mediated degradation?
The compound is generally soluble in polar organic solvents like DMF, DMSO, and alcohols. It has lower solubility in less polar solvents and water.[8] For creating stock solutions for biological assays or reactions, use of aprotic, high-purity solvents like DMSO or DMF is recommended. For routine analysis like HPLC, acetonitrile and methanol are suitable. Avoid prolonged storage in protic solvents like methanol or water, especially if not buffered, as they can participate in hydrolysis reactions over time.
Q3: Are there any known chemical incompatibilities?
Yes. Based on the general reactivity of the triazole and benzoic acid functional groups, avoid the following:
-
Strong Oxidizing Agents: Can lead to the formation of N-oxides or ring-opening.[4]
-
Strong Acids: May lead to hydrolysis of the triazole ring under harsh conditions (e.g., high heat).[4][7]
-
Strong Reducing Agents: While generally stable, potent reducing agents could potentially affect the aromatic systems.
-
Reactive Metals: Triazoles are known to be excellent metal chelators and corrosion inhibitors, indicating a strong interaction with metal surfaces.[9][10] Avoid prolonged contact with reactive metal containers or catalysts unless it is part of the intended reaction.
Q4: How can I confirm the identity and purity of my compound?
A multi-technique approach is best for full characterization:
-
¹H and ¹³C NMR: Confirms the chemical structure and isomeric purity. The chemical shifts for the 1H-isomer will be distinct from the 2H-isomer.[11]
-
LC-MS: Provides molecular weight confirmation and an assessment of purity.[5]
-
HPLC-UV: The primary tool for quantifying purity and detecting impurities. A purity level of ≥98% is common for research-grade material.[12][13]
Potential Degradation Pathways Visualization
The following diagram illustrates hypothetical degradation points on the molecule based on the forced degradation study conditions.
Caption: Potential degradation sites under various stress conditions.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. biomedres.us [biomedres.us]
- 3. Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 7. Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from d -galactose - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00398C [pubs.rsc.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. ijcsi.pro [ijcsi.pro]
- 10. researchgate.net [researchgate.net]
- 11. CN105294583A - Synthesizing method of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid, 1G | Labscoop [labscoop.com]
troubleshooting common problems in CuAAC click chemistry reactions
Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this powerful ligation reaction. Here, we synthesize fundamental mechanistic understanding with practical, field-proven solutions to help you achieve high-yielding, clean, and reproducible results.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered in CuAAC chemistry.
Q1: My CuAAC reaction has a very low or no yield. What is the most common reason for this? The most frequent cause of low yield is the deactivation of the copper catalyst. The catalytically active species is Copper(I), which is highly susceptible to oxidation to the inactive Copper(II) state by dissolved oxygen in the reaction mixture[1][2]. Without a sufficient concentration of active Cu(I), the catalytic cycle halts.
Q2: I see multiple products or byproducts in my analysis (TLC/LC-MS). What are they? A common byproduct results from the Glaser coupling, which is an oxidative homocoupling of your terminal alkyne starting material[1]. This side reaction is particularly favored if the concentration of Cu(I) is too high or if oxygen is present without an adequate amount of reducing agent[3]. For reactions involving sensitive biomolecules, copper ions can also mediate oxidative damage to amino acid residues[1].
Q3: Is a ligand strictly necessary for the reaction to work? While the reaction can proceed without a ligand, it is highly recommended to include one. Ligands play a crucial role in stabilizing the active Cu(I) catalyst, protecting it from oxidation and disproportionation[2][4]. They also accelerate the reaction rate significantly and, in the context of bioconjugation, can protect sensitive molecules from copper-mediated damage[1][5].
Q4: My starting materials are not fully soluble in the reaction solvent. Will the reaction still work? Poor solubility of reactants can severely limit reaction efficiency and lead to lower yields[1]. A heterogeneous reaction mixture restricts the effective concentration of the azide and alkyne, hindering their ability to interact with the catalyst. Optimizing the solvent system is critical.
Q5: How do I know when my reaction is complete? The reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC). The reaction is considered complete upon the full consumption of the limiting starting material (either the azide or the alkyne).
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Solving Low Yield Issues
Low conversion is the most prevalent problem in CuAAC reactions. A systematic approach is key to identifying the root cause.
Logical Troubleshooting Workflow
The following workflow provides a step-by-step diagnostic path to address low-yield reactions.
Caption: A systematic workflow for troubleshooting low-yield CuAAC reactions.
Issue 1.1: Inactive Copper Catalyst
The entire catalytic cycle depends on maintaining a sufficient pool of Cu(I) ions.
-
Cause (Causality): Oxygen, present in non-degassed solvents or from the air, readily oxidizes Cu(I) to Cu(II), which is catalytically incompetent for this reaction[1][2]. The reducing agent, typically sodium ascorbate, is added to reduce Cu(II) back to Cu(I) in situ, but its capacity can be depleted over time if oxygen exposure is continuous[3].
-
Solution:
-
Use a Fresh Reducing Agent: Always prepare sodium ascorbate solutions immediately before use, as they degrade in solution over time.
-
Degas Solvents: Before adding any reagents, thoroughly degas all solvents (water, buffers, organic co-solvents) by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes or by using a freeze-pump-thaw technique.
-
Maintain Inert Atmosphere: For particularly sensitive or slow reactions, perform the reaction under a positive pressure of Argon or Nitrogen. Capping the reaction vessel is a minimal but useful practice to minimize further oxygen ingress[3].
-
Use a Stabilizing Ligand: Ligands like THPTA (for aqueous systems) or TBTA (for organic systems) chelate the Cu(I) ion, protecting it from oxidation and increasing its catalytic activity[2][4].
-
Issue 1.2: Reagent Quality and Stoichiometry
-
Cause (Causality): Impurities in the azide or alkyne starting materials can interfere with the catalyst. Additionally, an incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution:
-
Verify Purity: Ensure the purity of your starting materials via NMR, LC-MS, or other appropriate methods. Purify them if necessary.
-
Optimize Stoichiometry: While a 1:1 ratio is theoretically sufficient, it is often beneficial to use a slight excess (1.1 to 2 equivalents) of one component (usually the less expensive or more accessible one) to drive the reaction to completion.
-
Issue 1.3: Suboptimal Reaction Conditions
-
Cause (Causality): The solvent, temperature, and concentrations of all components can dramatically influence the reaction rate and final yield. For example, some ligands that are highly accelerating in DMSO-rich mixtures can become inhibitory in highly aqueous environments[6].
-
Solution:
-
Solvent Screening: The CuAAC reaction is known to work in a variety of solvents, including water, DMSO, DMF, and alcohols. Water, often with a co-solvent like t-BuOH or DMSO, can accelerate the reaction[7][8]. If solubility is an issue, screen different solvent systems.
-
Temperature Adjustment: Most CuAAC reactions proceed efficiently at room temperature. However, for sterically hindered substrates or sluggish reactions, gentle heating (e.g., 40-50°C) can be beneficial[9].
-
Concentration Effects: Reactions run at very high dilution may be slow. If possible, increase the concentration of your reactants. For bioconjugation, copper concentrations are typically kept between 50-100 µM to balance reaction speed with potential damage to the biomolecule[10][11].
-
Guide 2: Identifying and Minimizing Side Reactions
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates the formation of byproducts.
Visualizing the Reaction Pathways
Caption: Desired CuAAC reaction pathway versus the common Glaser coupling side reaction.
Issue 2.1: Alkyne Homocoupling (Glaser Coupling)
-
Cause (Causality): In the presence of oxygen, the Cu(I) catalyst can promote the oxidative dimerization of the terminal alkyne to form a diyne[1][3]. This is a major competing pathway that consumes your alkyne and catalyst.
-
Solution:
-
Rigorous Oxygen Exclusion: The most effective solution is to remove oxygen. Use degassed solvents and maintain an inert atmosphere, as described in Guide 1.1.
-
Sufficient Reducing Agent: Ensure an adequate concentration of sodium ascorbate (e.g., 5-10 fold excess relative to copper) is present to rapidly reduce any Cu(II) formed, which helps suppress the oxidative side reaction[3].
-
Control Copper Concentration: Do not use an excessive amount of copper catalyst, as this can increase the rate of side reactions.
-
Issue 2.2: Biomolecule Degradation
-
Cause (Causality): The combination of copper and a reducing agent like ascorbate can generate reactive oxygen species (ROS) in the presence of O2[10][12]. These ROS can damage sensitive biomolecules, particularly amino acid residues like methionine, cysteine, tyrosine, and histidine[1][12].
-
Solution:
-
Use a Protective Ligand: Water-soluble ligands like THPTA are essential. They not only accelerate the desired reaction but also act as sacrificial reductants, protecting the biomolecule from oxidative damage[3][13]. A 5-fold excess of ligand to copper is often recommended[3][13].
-
Include Additives: For proteins, adding aminoguanidine can help suppress side reactions involving arginine residues and byproducts of ascorbate oxidation[10][13].
-
Minimize Reaction Time: Optimize the reaction (see Guide 1) to proceed as quickly as possible, thereby minimizing the biomolecule's exposure time to potentially damaging conditions.
-
Guide 3: Purification Challenges
-
Cause (Causality): A major challenge after the reaction is the removal of the copper catalyst, excess ligand, and unreacted starting materials from the desired product. Residual copper can be toxic in biological applications and can interfere with downstream processes.
-
Solution:
-
Small Molecules: For standard organic molecules, purification is typically achieved by aqueous workup followed by flash column chromatography on silica gel.
-
Bioconjugates: Removing copper from macromolecules requires different techniques.
-
Size-Exclusion Chromatography (SEC): An effective method to separate the larger bioconjugate from smaller molecules like excess reagents and the copper-ligand complex.
-
Dialysis/Ultrafiltration: Useful for removing small molecule impurities from large protein or nucleic acid conjugates[14].
-
Affinity Chromatography: If your biomolecule has an affinity tag (e.g., His-tag), this can be used for purification. Note that copper ions may interfere with His-tag purification, so copper removal should be performed first.
-
Precipitation: For oligonucleotides, precipitation using agents like lithium perchlorate in acetone or sodium acetate/ethanol can be effective[15][16].
-
-
Protocols and Data Tables
Table 1: Recommended Starting Conditions for CuAAC Reactions
| Parameter | Bioconjugation (Aqueous) | Small Molecule (Organic) | Rationale & Reference |
| Copper Source | CuSO₄ | CuSO₄ or CuI | In situ reduction of stable Cu(II) salt is convenient and avoids handling unstable Cu(I) salts.[17] |
| [Copper] | 50 - 250 µM | 1 - 5 mol% | Lower concentration minimizes biomolecule damage; higher loading for small molecules ensures fast conversion.[11][18] |
| Reducing Agent | Sodium Ascorbate | Sodium Ascorbate | Most common and effective in situ reductant. Must be prepared fresh.[7][10] |
| [Reducing Agent] | 5 - 10 eq (to Copper) | 1.5 - 2 eq (to Copper) | Higher excess in aqueous media combats dissolved O2 and protects biomolecules.[12] |
| Ligand | THPTA, BTTAA | TBTA | Ligand choice is solvent-dependent. THPTA is water-soluble; TBTA is soluble in organic solvents.[2][5] |
| Ligand:Copper Ratio | 1:1 to 5:1 | 1:1 | Excess ligand protects biomolecules from ROS.[13][19] |
| Solvents | PBS, HEPES, H₂O/tBuOH | DMF, DMSO, THF, Toluene | Water often accelerates the reaction. Co-solvents are used to solubilize hydrophobic components.[6][8] |
| Temperature | Room Temperature (or 4°C) | Room Temp to 50°C | Gentle heating can overcome high activation barriers for hindered substrates.[9] |
| pH | 6.5 - 8.0 | N/A (often neutral) | Reaction is tolerant of a wide pH range, but optimal for bioconjugation is near physiological pH. Avoid Tris buffer.[10][11] |
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol is a starting point for conjugating an alkyne-modified biomolecule with an azide-containing cargo.
-
Prepare Stock Solutions:
-
Biomolecule-Alkyne: Prepare a solution of your biomolecule (e.g., 100 µM) in a suitable, non-coordinating buffer (e.g., PBS, pH 7.4).
-
Cargo-Azide: Prepare a 10 mM stock solution in DMSO or water.
-
CuSO₄: Prepare a 20 mM stock solution in water.
-
THPTA Ligand: Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare fresh a 100 mM stock solution in water immediately before use.
-
-
Reaction Assembly (Example for 100 µL final volume):
-
Important: The order of addition can be critical. A recommended order is to pre-mix the copper and ligand before adding them to the substrates, and to add the reducing agent last to initiate the reaction[8][9].
-
To a microcentrifuge tube, add:
-
50 µL of 200 µM Biomolecule-Alkyne solution (Final: 100 µM)
-
Buffer to bring the volume to 88 µL.
-
2 µL of 10 mM Cargo-Azide (Final: 200 µM, 2 eq).
-
-
In a separate tube, premix the catalyst:
-
1 µL of 20 mM CuSO₄
-
4 µL of 50 mM THPTA (This gives a 1:10 Cu:Ligand ratio and a final [Cu] of 200 µM)
-
-
Add the 5 µL of premixed catalyst to the reaction tube. Mix gently.
-
Initiate the reaction by adding 5 µL of freshly prepared 100 mM sodium ascorbate (Final: 5 mM).
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight. Protect from light if using fluorescent dyes.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS analysis of a small aliquot).
-
Once complete, purify the conjugate using a suitable method (e.g., size-exclusion chromatography) to remove excess reagents and the copper catalyst.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lumiprobe.com [lumiprobe.com]
- 16. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 17. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 18. jenabioscience.com [jenabioscience.com]
- 19. benchchem.com [benchchem.com]
side reactions and byproducts in the synthesis of 1,2,3-triazoles
Technical Support Center: Synthesis of 1,2,3-Triazoles
Welcome to the Technical Support Center for 1,2,3-Triazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproduct formation during the synthesis of 1,2,3-triazoles. Here, we will delve into the causality behind experimental outcomes and provide field-proven insights to optimize your synthetic routes.
Part 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its reliability and specificity in forming 1,4-disubstituted 1,2,3-triazoles.[1][2][3] Despite its robustness, several side reactions can occur, leading to undesired byproducts and reduced yields.
Frequently Asked Questions & Troubleshooting
Question 1: My primary byproduct is a diyne, and my yield of the desired triazole is low. What is happening and how can I fix it?
Answer: You are likely observing oxidative homocoupling of your terminal alkyne, often referred to as Glaser coupling.[4] This is the most common side reaction in CuAAC and is catalyzed by copper ions in the presence of oxygen.[1][4]
Causality: The catalytic cycle for Glaser coupling involves the oxidation of Cu(I) to Cu(II), which then facilitates the coupling of two alkyne molecules. This process is particularly favorable when the concentration of the active Cu(I) catalyst for the desired cycloaddition is depleted or when oxygen is present in the reaction mixture.
Troubleshooting Protocol:
-
Deoxygenation is Critical: Rigorously deoxygenate your reaction mixture and solvent. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding your reagents.
-
Excess Reducing Agent: Employ a sufficient excess of a reducing agent, such as sodium ascorbate, to maintain a low redox potential. This ensures the copper remains in its catalytically active Cu(I) state, disfavoring the oxidative pathway.[4]
-
Ligand Stabilization: The use of a stabilizing ligand for the copper(I) catalyst is highly recommended. Ligands like tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) not only accelerate the desired CuAAC reaction but also protect the Cu(I) from oxidation and subsequent side reactions.[1][4][5]
Question 2: I'm working with sensitive biomolecules and observing degradation or modification of my starting material. What's the cause?
Answer: In bioconjugation reactions, the Cu(I)/Cu(II)/ascorbate/O₂ system can generate reactive oxygen species (ROS), which can lead to the oxidation of sensitive amino acid residues such as histidine, methionine, and cysteine.[4][6]
Causality: The interaction of copper ions with oxygen and the reducing agent can lead to the formation of radicals and peroxides. These highly reactive species can then indiscriminately oxidize functional groups on your biomolecule, leading to loss of function or the formation of unintended byproducts.
Troubleshooting Protocol:
-
Anaerobic Conditions: Perform the reaction under strictly anaerobic conditions to minimize the generation of ROS.
-
Copper-Chelating Ligands: Utilize a copper-chelating ligand like THPTA. This ligand not only stabilizes the Cu(I) state but can also act as a sacrificial reductant, protecting the biomolecule from oxidative damage.[4][5]
-
Radical Scavengers: Consider adding radical scavengers to the reaction mixture. These compounds can help to quench any ROS that are formed.
Question 3: My reaction is sluggish or stalls completely, especially when working with thiol-containing molecules. What is inhibiting my reaction?
Answer: Free thiols, such as those in cysteine residues, can strongly coordinate with the copper catalyst, a phenomenon known as catalyst poisoning.[1][4] This coordination deactivates the catalyst and halts the CuAAC reaction.
Causality: The soft nature of both the copper(I) ion and the sulfur atom of the thiol leads to a strong and stable coordinate bond. This complex is often catalytically inactive for the azide-alkyne cycloaddition.
Troubleshooting Protocol:
-
Protecting Groups: If feasible, protect the free thiol groups prior to performing the click reaction.
-
Increase Catalyst and Ligand Concentration: In some cases, increasing the concentration of both the copper catalyst and the stabilizing ligand can help to overcome the inhibition by outcompeting the thiol for coordination to the copper.[4]
-
Sacrificial Metals: The addition of a sacrificial metal ion that also has a high affinity for thiols can sometimes be effective.
Visualizing the CuAAC Catalytic Cycle and Side Reactions
Caption: Desired CuAAC pathway versus the oxidative homocoupling side reaction.
Part 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary approach to CuAAC, yielding 1,5-disubstituted 1,2,3-triazoles.[2][3][7] This method is particularly useful for the synthesis of fully substituted triazoles from internal alkynes.[2][8][9]
Frequently Asked Questions & Troubleshooting
Question 1: I am not getting the 1,5-regioisomer exclusively. What factors influence the regioselectivity in RuAAC?
Answer: While RuAAC is generally highly regioselective for the 1,5-isomer, the choice of catalyst and reaction conditions can influence the outcome. The mechanism of RuAAC is distinct from CuAAC and proceeds through a ruthenacycle intermediate.[2][8][9]
Causality: The regioselectivity is determined during the oxidative coupling step to form the six-membered ruthenacycle. The electronic and steric properties of both the azide and the alkyne substituents play a crucial role in directing the orientation of this coupling.
Troubleshooting Protocol:
-
Catalyst Selection: Pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes are known to be highly effective and regioselective catalysts for RuAAC.[2][8][9] Ensure you are using a well-defined and active ruthenium catalyst.
-
Solvent Effects: The polarity of the solvent can sometimes influence the regioselectivity. It is advisable to screen a few non-protic solvents to optimize for the desired 1,5-isomer.
-
Substrate Sterics: Highly sterically hindered substrates may lead to a decrease in regioselectivity. If possible, consider modifying the steric bulk of your starting materials.
Question 2: My RuAAC reaction with a terminal alkyne is slow. How can I improve the reaction rate?
Answer: While RuAAC is effective for both terminal and internal alkynes, the reaction kinetics can vary.
Troubleshooting Protocol:
-
Temperature: Unlike many CuAAC reactions that proceed at room temperature, RuAAC often benefits from elevated temperatures. A systematic increase in the reaction temperature may improve the rate.
-
Catalyst Loading: Increasing the catalyst loading can enhance the reaction rate, although this should be balanced with cost and potential purification challenges.
-
Ligand Effects: The ligands on the ruthenium catalyst can significantly impact its activity. Experimenting with different ancillary ligands on the [Cp*RuCl] core may lead to a more active catalytic system for your specific substrates.
Visualizing the RuAAC Catalytic Cycle
Caption: Simplified workflow of the RuAAC catalytic cycle.
Part 3: General Purification Strategies
The successful synthesis of 1,2,3-triazoles is often followed by the challenge of purification.
Question: What are the best general methods for purifying 1,2,3-triazoles from the reaction mixture?
Answer: The choice of purification method depends on the physical properties of your triazole product and the nature of the byproducts.
Recommended Purification Techniques:
| Purification Method | When to Use | Key Considerations |
| Column Chromatography | The most common and versatile method for separating the desired triazole from unreacted starting materials, byproducts, and catalyst residues.[10][11] | Choose a solvent system that provides good separation on TLC. Silica gel is the most common stationary phase. |
| Recrystallization | When the triazole product is a solid and has significantly different solubility in a particular solvent compared to the impurities. | Requires screening of various solvents to find a suitable system where the product is soluble at high temperatures and insoluble at low temperatures. |
| Extraction | Useful for removing water-soluble impurities, such as salts and the reducing agent (e.g., sodium ascorbate). | The triazole product must be soluble in an organic solvent that is immiscible with water. |
| Precipitation/Filtration | If the triazole product is insoluble in the reaction solvent and precipitates out upon formation or cooling. | This is an ideal scenario for simple and efficient purification. |
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 9. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Production of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and drug development professionals involved in the synthesis and scale-up of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid. This compound is a valuable building block in organic synthesis.[1][2] While its regioisomer, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, is a well-known key intermediate in the synthesis of the insomnia therapeutic Suvorexant,[3][4][5] the production of the 1-yl isomer presents unique challenges, particularly concerning regioselectivity.
This document offers troubleshooting advice, frequently asked questions (FAQs), and key considerations for transitioning from laboratory-scale experiments to large-scale production.
Overview of the Primary Synthesis Route
The most common and scalable approach for synthesizing the target compound and its isomer involves a two-step process starting from 2-amino-5-methylbenzoic acid. This route avoids the use of potentially unstable azide intermediates in the final coupling step, opting for a more controlled copper-catalyzed cross-coupling reaction.
The general workflow is outlined below:
References
Technical Support Center: Refining Assay Conditions to Minimize Off-Target Effects
Welcome to the Technical Support Center dedicated to refining assay conditions and minimizing off-target effects. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and mitigating unintended molecular interactions in your experiments. Here, you will find a structured collection of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Section 1: Understanding and Strategizing Against Off-Target Effects
Off-target effects occur when a therapeutic agent or experimental compound interacts with unintended molecules, which can lead to misleading data, reduced efficacy, and potential toxicity.[1][2] Minimizing these effects is a critical aspect of robust assay development and drug discovery.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects in biochemical and cell-based assays?
A1: Off-target effects can stem from several factors. In biochemical assays, promiscuous binding of a compound to proteins with similar structural motifs to the intended target is a common cause.[3][4] For cell-based assays, factors such as poor compound permeability, rapid metabolism, or interference with general cellular processes can lead to phenotypes that are not directly related to the primary target's function.[5][6] Additionally, high compound concentrations can drive interactions with low-affinity off-targets.[7][8]
Q2: What is the fundamental difference in approaching off-target effects in biochemical versus cell-based assays?
A2: Biochemical assays offer a controlled, cell-free environment to study direct interactions between a compound and its target.[9] This makes them ideal for early screening and identifying non-specific inhibitors.[10] However, they lack physiological relevance.[11] Cell-based assays provide a more complex, biologically relevant system to assess a compound's effect on cellular pathways, cytotoxicity, and off-target interactions within a living system.[6][12] Therefore, biochemical assays are crucial for confirming direct binding, while cell-based assays are essential for validating on-target effects in a physiological context.[13]
Q3: At what stage of the drug discovery process should I be most concerned about off-target effects?
A3: Off-target effects should be a consideration throughout the entire drug discovery pipeline.[14] In early-stage hit identification, minimizing off-targets helps in prioritizing promising lead candidates.[13] During lead optimization, a deep understanding of a compound's selectivity profile is crucial for improving its therapeutic window.[15] Even in preclinical and clinical development, off-target effects can lead to unexpected toxicities.[16][17]
Section 2: Pre-Assay Considerations and Design
Careful planning before initiating an assay is the first line of defense against off-target effects.
Troubleshooting Guide
Issue: High background noise or inconsistent results in initial screening.
Possible Cause & Solution:
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your assay buffer can significantly impact protein stability and compound-target interactions.[18][19]
-
Troubleshooting Step: Systematically vary the pH and salt concentration of your buffer to find the optimal conditions for your target's activity and stability. Consider using buffers that mimic the physiological environment more closely.[20]
-
-
Inappropriate Cell Line: The chosen cell line may not express the target at sufficient levels or may have compensatory pathways that mask the on-target effect.[21]
Experimental Protocol: Buffer Optimization for a Kinase Assay
-
Prepare a Matrix of Buffers: Create a series of buffers with varying pH (e.g., 6.5, 7.0, 7.5, 8.0) and salt concentrations (e.g., 50 mM, 100 mM, 150 mM NaCl).
-
Enzyme Activity Baseline: Measure the activity of your kinase in each buffer condition without any inhibitor to determine the optimal conditions for enzyme function.
-
Positive Control Inhibition: Test a known, selective inhibitor for your kinase in each buffer condition to ensure that the buffer does not interfere with inhibitor binding.
-
Select Optimal Buffer: Choose the buffer that provides a robust signal-to-background ratio and supports both enzyme activity and inhibitor potency.
Section 3: Assay Optimization to Enhance Specificity
Once the initial assay is established, further optimization is critical to minimize off-target interactions.
Frequently Asked Questions (FAQs)
Q4: How does compound concentration influence the observation of off-target effects?
A4: Higher concentrations of a compound increase the likelihood of it binding to lower-affinity, off-target molecules.[7] It is crucial to use the lowest effective concentration of your compound to achieve the desired on-target effect while minimizing off-target binding.
Q5: What role do detergents and blocking agents play in reducing non-specific binding?
A5: In many assay formats, particularly those involving immobilized components, non-specific binding of compounds or detection reagents to surfaces can be a significant source of false positives. Detergents (e.g., Tween-20) and blocking agents (e.g., BSA) can help to reduce this non-specific binding and improve the assay's specificity.[23][24] However, the choice and concentration of these agents must be carefully optimized as they can also interfere with the intended biological interaction.[23]
Troubleshooting Guide
Issue: A significant number of hits from a primary screen are found to be false positives.
Possible Cause & Solution:
-
Assay Artifacts: Compounds may interfere with the assay technology itself (e.g., fluorescence quenching or enhancement) rather than interacting with the biological target.[10]
-
Troubleshooting Step: Implement a counter-screen where the test compounds are added after the enzymatic reaction is stopped to identify compounds that directly interfere with the detection reagents.[10]
-
-
Non-Stoichiometric Inhibition: Some compounds can form aggregates that inhibit enzymes non-specifically.[25]
-
Troubleshooting Step: Include a high concentration of a non-ionic detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregate formation. A shift in the IC50 value with increasing detergent concentration can indicate a non-stoichiometric inhibitor.[10]
-
Data Presentation: Impact of Detergent on IC50 Values
| Compound | IC50 (0.01% Tween-20) | IC50 (0.1% Tween-20) | Interpretation |
| Hit A | 1.2 µM | 1.5 µM | Likely a true, specific inhibitor |
| Hit B | 2.5 µM | > 50 µM | Suspected non-stoichiometric inhibitor (aggregator) |
Section 4: Post-Assay Validation and Hit Confirmation
Confirming that the observed activity is due to on-target effects is a critical final step.
Frequently Asked Questions (FAQs)
Q6: What is an orthogonal assay and why is it important for hit validation?
A6: An orthogonal assay is a secondary assay that measures the same biological endpoint as the primary assay but uses a different technology or detection method.[25][26] Utilizing an orthogonal assay is a crucial step to confirm that the activity of a hit compound is genuine and not an artifact of the primary assay's technology.[13][27]
Q7: How can biophysical methods contribute to confirming on-target engagement?
A7: Biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Cellular Thermal Shift Assay (CETSA) provide direct evidence of a compound binding to its target.[10][13] These methods are often insensitive to the optical properties of compounds, making them valuable for eliminating false positives that interfere with traditional assay readouts.[26]
Experimental Workflow: Hit Confirmation Cascade
The following diagram illustrates a typical workflow for validating hits from a primary screen and minimizing the advancement of compounds with off-target effects.
Caption: A stepwise approach to hit validation to ensure on-target activity.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the compound of interest at various concentrations, including a vehicle control.
-
Heat Challenge: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated, denatured proteins.
-
Target Quantification: Analyze the supernatant for the amount of soluble target protein remaining using Western blotting or other protein quantification methods.
-
Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.[10]
Section 5: Advanced Strategies and In Silico Approaches
Leveraging computational tools and advanced cellular models can provide deeper insights into a compound's off-target profile.
Frequently Asked Questions (FAQs)
Q8: How can computational methods help in predicting off-target effects?
A8: In silico approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict potential off-target interactions by analyzing the structural similarity between the primary target and other proteins.[1][16] These computational predictions can guide experimental validation and help in designing more selective compounds.[4]
Q9: What is the role of phenotypic screening in understanding off-target effects?
A9: Phenotypic screening assesses the overall effect of a compound on a cell or organism without a preconceived target.[1] This approach can reveal unexpected biological activities and potential off-target effects that might be missed in target-based assays.
Q10: How can CRISPR/Cas9 technology be used to validate on-target effects?
A10: CRISPR/Cas9-mediated gene knockout or knockdown of the intended target can be used to verify that the observed phenotype of a compound is indeed due to its interaction with that target.[5] If the compound's effect is diminished or abolished in the knockout/knockdown cells, it provides strong evidence for on-target activity.
Logical Relationship: Integrating In Silico and Experimental Approaches
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. nodes.bio [nodes.bio]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinase Screening & Profiling with Cellular Assays - Creative Biogene [creative-biogene.com]
- 7. m.youtube.com [m.youtube.com]
- 8. A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. selectscience.net [selectscience.net]
- 13. benchchem.com [benchchem.com]
- 14. Unlocking High-Throughput Screening Strategies - Evotec [evotec.com]
- 15. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 16. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 17. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 18. Are buffers really that important? | Blog | Biosynth [biosynth.com]
- 19. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 20. mdpi.com [mdpi.com]
- 21. biocompare.com [biocompare.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Influence of the washing buffer composition on the sensitivity of an enzyme-linked immunosorbent assay using mycobacterial glycolipids as capture antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. swordbio.com [swordbio.com]
- 25. bellbrooklabs.com [bellbrooklabs.com]
- 26. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 27. revvitysignals.com [revvitysignals.com]
Validation & Comparative
A Comparative Guide to Validating the Antifungal Activity of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic Acid
This guide provides a comprehensive framework for the validation of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid as a potential antifungal agent. It is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison with established antifungal drugs and detailing the necessary experimental protocols to generate robust, comparative data. While specific experimental data for this compound is not yet widely published, this guide establishes a complete validation workflow, using illustrative data based on known triazole antifungal performance.
Introduction and Scientific Rationale
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery of new antifungal agents.[1] Triazole-containing compounds represent a cornerstone of antifungal therapy.[1][2] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[1][3][4][5][6][7] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition.[3][4]
This compound is a novel compound that incorporates the characteristic triazole ring, suggesting a potential role as an inhibitor of ergosterol synthesis. The presence of a benzoic acid moiety could influence its solubility, cell permeability, and interaction with the target enzyme, making it a compound of significant interest.
This guide will compare the validation pathway for this novel compound against two gold-standard antifungal agents from different classes:
-
Fluconazole : A first-generation triazole with a broad spectrum of activity against many yeasts and some molds.[6][7][8] It serves as a direct comparator within the same drug class.
-
Amphotericin B : A polyene antifungal that acts by binding to ergosterol in the fungal cell membrane, forming pores that lead to ion leakage and cell death.[9][10][11][12][13] It represents a different mechanism of action and is often used for severe systemic fungal infections.
Mechanism of Action: A Comparative Overview
A thorough validation requires understanding the compound's mechanism of action in the context of existing therapies.
Triazoles (Fluconazole and the Target Compound): These agents selectively target the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is essential for converting lanosterol to ergosterol.[5][6][7] Inhibition of this step leads to the accumulation of toxic sterol precursors and depletion of ergosterol, which compromises the fungal cell membrane's structural integrity and function.[4][14]
Polyenes (Amphotericin B): Amphotericin B has a high affinity for ergosterol itself. It binds to ergosterol in the fungal cell membrane, creating transmembrane channels.[9][10][11] This leads to a rapid leakage of essential monovalent ions like K+, Na+, and H+, resulting in fungal cell death.[11] While highly effective, its ability to also bind to cholesterol in mammalian cell membranes is the source of its significant toxicity, particularly nephrotoxicity.[9][11]
Caption: Comparative mechanism of action for triazole and polyene antifungals.
Experimental Validation Workflow
A logical, stepwise approach is critical for validating a new antifungal agent. The workflow should progress from broad in vitro screening to more specific mechanistic and safety studies, and finally to in vivo efficacy models.
Caption: A typical experimental workflow for antifungal drug validation.
Detailed Experimental Protocols
In Vitro Antifungal Susceptibility Testing
The cornerstone of antifungal validation is determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the most widely accepted protocol.
Objective: To determine the lowest concentration of the compound that inhibits visible fungal growth (MIC) and the lowest concentration that results in fungal death (MFC).
Protocol: Broth Microdilution (adapted from CLSI M27/M38)
-
Preparation of Antifungal Stock Solutions: Dissolve this compound, fluconazole, and amphotericin B in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of each antifungal agent in RPMI 1640 medium to achieve final concentrations typically ranging from 0.03 to 16 µg/mL. Ensure the final DMSO concentration is non-inhibitory (≤1%).
-
Inoculum Preparation: Culture fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ cells/mL.
-
Inoculation and Incubation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant (typically ≥50% for azoles and ≥90% for amphotericin B) inhibition of growth compared to the drug-free growth control.
-
MFC Determination: Following MIC determination, subculture an aliquot (e.g., 10 µL) from each well that shows no visible growth onto a drug-free agar plate. The MFC is the lowest drug concentration from which ≤3 colonies grow, corresponding to a 99.9% reduction in viable cells.
Mammalian Cell Cytotoxicity Assay
It is crucial to assess the toxicity of the compound to mammalian cells to determine its therapeutic window.
Objective: To determine the concentration of the compound that is toxic to mammalian cells (e.g., CC50 - 50% cytotoxic concentration).
Protocol: MTT Assay
-
Cell Culture: Culture a mammalian cell line (e.g., HeLa or HepG2) in appropriate media in a 96-well plate until a confluent monolayer is formed.
-
Compound Exposure: Expose the cells to serial dilutions of the test compound, fluconazole, and amphotericin B for 24 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization and Measurement: Solubilize the formazan crystals with DMSO or another suitable solvent. Measure the absorbance at 570 nm using a plate reader.
-
CC50 Calculation: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Comparative Data Analysis
The following tables present illustrative data to demonstrate how the performance of this compound would be compared against fluconazole and amphotericin B.
Table 1: Illustrative In Vitro Antifungal Activity (MIC in µg/mL)
| Fungal Species | This compound | Fluconazole | Amphotericin B |
| Candida albicans | 0.5 | 1 | 0.25 |
| Candida glabrata | 4 | 16 | 0.5 |
| Cryptococcus neoformans | 1 | 4 | 0.25 |
| Aspergillus fumigatus | 8 | >64 | 1 |
This hypothetical data suggests the novel compound could have superior activity against C. glabrata compared to fluconazole.
Table 2: Illustrative Cytotoxicity and Selectivity Index
| Compound | CC50 (HeLa cells, µg/mL) | Selectivity Index (SI) vs. C. albicans |
| This compound | >128 | >256 |
| Fluconazole | >256 | >256 |
| Amphotericin B | 5 | 20 |
The Selectivity Index (SI) is calculated as CC50 / MIC. A higher SI value indicates greater selectivity for the fungal pathogen over mammalian cells, suggesting a better safety profile.
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded strategy for the validation of this compound as a potential antifungal agent. The core of this process lies in rigorous, standardized in vitro testing against a panel of clinically relevant fungi and a direct comparison with established drugs like fluconazole and amphotericin B. The illustrative data highlights the key performance indicators—MIC, MFC, and the Selectivity Index—that are critical for decision-making in the drug development pipeline.
Positive outcomes from these initial studies, particularly a favorable selectivity index and a broad spectrum of activity, would strongly warrant progression to more advanced studies. These include time-kill kinetic assays, investigation of synergy with other antifungals, and ultimately, efficacy and toxicity studies in animal models of systemic fungal infections. The framework presented here provides the essential first steps on the path to potentially introducing a new and effective weapon in the fight against fungal diseases.
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 3. youtube.com [youtube.com]
- 4. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Fluconazole - Wikipedia [en.wikipedia.org]
- 7. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 11. Amphotericin B - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 13. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 5-Methyl-2-(1H-1,2,3-triazol-1-yl)benzoic Acid Analogs
Introduction: The Prominence of the 1,2,3-Triazole Moiety in Medicinal Chemistry
The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its capacity for hydrogen bonding and dipole-dipole interactions. When coupled with a benzoic acid moiety, it forms a structure with significant potential for diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid core, with a focus on their anticancer and anti-inflammatory properties. Our exploration is grounded in a synthesis of findings from multiple studies on related, though not identical, series of compounds, offering a broader perspective on the SAR of this important chemical class.
Synthesis of the Core Scaffold and its Analogs: A Methodological Overview
The synthesis of the parent compound, this compound, is a key process that allows for the subsequent generation of a diverse library of analogs for SAR studies. A common and effective method involves a copper-catalyzed Ullmann-type coupling reaction.
Experimental Protocol: Synthesis of 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid[1]
-
Reaction Setup : To a solution of 2-iodo-5-methylbenzoic acid (20 mmol) and 1,2,3-triazole (50 mmol) in N,N-dimethylformamide (30 mL) under a nitrogen atmosphere, add cesium carbonate (36 mmol), trans-N,N'-dimethyl-1,2-cyclohexanediamine (3.6 mmol), and cuprous iodide (2 mmol).
-
Reaction Execution : Heat the reaction mixture to 100 °C for 4 hours.
-
Workup and Extraction : After cooling to room temperature, dilute the mixture with water (60 mL) and extract with ethyl acetate (2 x 200 mL).
-
Acidification and Isolation : The aqueous layer is acidified to a pH of 1-2 with concentrated hydrochloric acid and then re-extracted with ethyl acetate (2 x 200 mL).
-
Purification : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (dichloromethane/methanol, 50:1 v/v) to yield the final product.
A general scheme for the synthesis of various analogs involves the reaction of propargylated derivatives with organic azides via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").
Caption: General workflow for the synthesis of 1,2,3-triazole analogs.
Comparative Analysis of Biological Activities
Anticancer Activity: A Study in Structural Nuances
The 1,2,3-triazole scaffold has been extensively investigated for its potential as an anticancer agent. The SAR studies reveal that substitutions on different parts of the molecule can have a profound impact on cytotoxicity.
| Compound ID | Core Structure Modification | Substituent (R) | Target Cell Line | IC50 (µM) | Reference |
| 2a | Quinobenzothiazine hybrid | Allyl | SNB-19 | 0.23 | [1] |
| 2f | Quinobenzothiazine hybrid | Benzyl | SNB-19 | >100 | [1] |
| 5b | Triazole-quinazoline hybrid | - | MCF-7 | 20.71 | [2] |
| Analog 1 | Benzofuran hybrid | 2-(trifluoromethyl)benzyl | A-549 & HeLa | Potent | [3] |
| HB5 | Mefenamic acid hybrid | 4-methoxyphenyl | HepG2 | Low | [4] |
Key SAR Insights for Anticancer Activity:
-
Allyl vs. Benzyl Substitution : In a series of quinobenzothiazine-triazole hybrids, compounds with an allyl substituent on the triazole ring (e.g., 2a ) demonstrated significantly higher cytotoxicity against the SNB-19 cancer cell line compared to those with a benzyl group (e.g., 2f ).[1] This suggests that smaller, less bulky substituents may be favorable for activity in this particular scaffold.
-
Impact of Heterocyclic Systems : The fusion of the triazole moiety with other heterocyclic systems like quinazoline and benzofuran has yielded compounds with moderate to good antiproliferative activity.[2][3] For instance, a 2-(trifluoromethyl)benzyl substituted benzofuran-triazole analog showed outstanding activity against both A-549 and HeLa cell lines.[3]
-
Role of the Benzoic Acid Moiety : In a series of 1,2,4-triazole derivatives incorporating mefenamic acid, compound HB5 with a 4-methoxyphenyl substituent exhibited the lowest IC50 value against HepG2 cancer cells and was found to be highly selective against cancer cells over normal cells.[4] This highlights the importance of the substitution pattern on the benzoic acid-related part of the molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
A Comparative Analysis of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid and Known p300/CBP Histone Acetyltransferase Inhibitors
In the landscape of epigenetic drug discovery, the pursuit of novel, potent, and selective inhibitors of histone acetyltransferases (HATs) is of paramount importance for developing new therapeutic strategies against cancer and inflammatory diseases. This guide provides a comparative overview of the hypothetical efficacy of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid, a compound of interest due to its structural motifs, against well-characterized inhibitors of the p300/CBP HAT family. While primarily known as a synthetic intermediate, its triazole and benzoic acid core suggests a potential for biological activity, which we will explore in the context of p300/CBP inhibition.
The rationale for postulating this compound as a potential HAT inhibitor is rooted in the established bioactivity of structurally similar molecules. For instance, various heterocyclic compounds, including those with triazole moieties, have demonstrated anti-cancer properties.[1][2] Notably, derivatives of benzotriazole have been identified as potential histone deacetylase (HDAC) inhibitors, a class of enzymes that work in opposition to HATs to regulate gene expression.[3] Given the intricate balance of histone acetylation and deacetylation in cellular health and disease, and the chemical scaffolds common to inhibitors of epigenetic modifiers, it is a scientifically sound hypothesis to investigate compounds like this compound for activity against HATs such as p300/CBP.
The p300/CBP (also known as EP300 and CREBBP) coactivator family are highly homologous histone acetyltransferases that play a critical role in regulating gene expression by acetylating histone and non-histone proteins.[4] Their dysregulation is implicated in various cancers, making them attractive therapeutic targets.[5][6] This guide will compare the hypothetical inhibitory profile of this compound with established p300/CBP inhibitors, A-485 and C646, providing a framework for its potential evaluation.
Comparative Efficacy of p300/CBP Inhibitors
The following table summarizes the inhibitory activities of the well-characterized p300/CBP inhibitors, A-485 and C646. For this compound, the values are presented as hypothetical targets for an initial screening campaign, based on the activities of related triazole-based anti-cancer compounds which have shown IC50 values in the low micromolar range against cancer cell lines.[7][8][9]
| Compound | Target(s) | IC50 (p300) | IC50 (CBP) | Cell-based H3K27ac IC50 | Notes |
| A-485 | p300/CBP | 9.8 nM[10] | 2.6 nM[10] | 103 nM (PC-3 cells) | A potent and selective catalytic inhibitor.[4][11] |
| C646 | p300/CBP | 400 nM (Ki)[6] | - | ~10 µM | A widely used tool compound, competitive with Acetyl-CoA. |
| This compound | p300/CBP (Hypothetical) | 1-10 µM (Target) | 1-10 µM (Target) | >10 µM (Target) | Hypothetical values for initial screening based on related structures. |
The p300/CBP Signaling Pathway and Therapeutic Intervention
The histone acetyltransferases p300 and CBP are crucial nodes in various signaling pathways that control cell growth, differentiation, and apoptosis. They are recruited to chromatin by transcription factors, where they acetylate histones (primarily H3K27), leading to a more open chromatin structure and subsequent gene transcription. In cancer, this can lead to the upregulation of oncogenes. Inhibitors of p300/CBP block this acetylation step, leading to the repression of oncogenic gene expression and subsequent anti-tumor effects.
Caption: Mechanism of p300/CBP inhibition in cancer.
Experimental Protocols
To empirically determine the efficacy of this compound as a p300/CBP inhibitor, the following experimental workflows are recommended.
In Vitro p300/CBP Histone Acetyltransferase (HAT) Assay
This biochemical assay directly measures the enzymatic activity of p300/CBP and its inhibition by a test compound.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human p300 or CBP enzyme, a histone H3 peptide substrate, and the test compound (this compound) at various concentrations.
-
Initiation: Start the reaction by adding Acetyl-Coenzyme A (Acetyl-CoA).
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour to allow for histone acetylation.
-
Detection: Use a specific antibody that recognizes acetylated histone H3 (e.g., anti-H3K27ac) in a detection method such as ELISA or a fluorescence-based readout.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Caption: Workflow for determining in vitro HAT inhibitory activity.
Cellular Assay for Histone Acetylation
This cell-based assay validates the ability of the test compound to inhibit p300/CBP activity within a cellular context.
Methodology:
-
Cell Culture: Plate a relevant cancer cell line (e.g., prostate cancer PC-3 or a hematological cancer cell line) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a defined period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Western Blotting: Separate the proteins in the cell lysates by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for acetylated H3K27 and total histone H3 (as a loading control).
-
Quantification: Quantify the band intensities to determine the dose-dependent reduction in H3K27 acetylation and calculate the cellular IC50.
Conclusion
While this compound is currently recognized as a synthetic intermediate, its chemical structure holds promise for potential bioactivity. Based on the known anti-cancer properties of related triazole-containing compounds, a hypothetical but scientifically grounded investigation into its efficacy as a p300/CBP histone acetyltransferase inhibitor is warranted. The comparative data and experimental protocols outlined in this guide provide a robust framework for such an evaluation. Should this compound exhibit inhibitory activity in the low micromolar range, it would represent a novel scaffold for the development of next-generation epigenetic therapies. Further optimization could lead to more potent and selective inhibitors with the potential for clinical translation.
References
- 1. 1,2,3-TRIAZOLE CONTAINING ANTICANCER DERIVATIVES | Journal of Chemistry of Goods and Traditional Medicine [jcgtm.org]
- 2. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 3. Discovery of 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate as a potential antiproliferative agent by inhibiting histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]
- 7. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours (Journal Article) | OSTI.GOV [osti.gov]
Bridging the Gap: A Senior Application Scientist's Guide to In Vivo Validation of In Vitro Results for Triazole Compounds
Introduction: The Imperative of In Vivo Validation in Antifungal Drug Development
In the realm of antifungal drug discovery, particularly concerning the promising class of triazole compounds, in vitro assays serve as an indispensable primary screening tool. They offer a rapid, high-throughput, and cost-effective means to assess the intrinsic activity of novel chemical entities against a panel of pathogenic fungi. However, the journey from a promising minimum inhibitory concentration (MIC) value in a test tube to a clinically effective therapeutic is fraught with biological complexities that can only be navigated through rigorous in vivo validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to strategically design, execute, and interpret in vivo studies to validate the in vitro efficacy of triazole compounds. Our focus will be on establishing a clear line of sight from initial laboratory findings to predictable outcomes in a living system, thereby de-risking the progression of drug candidates into more advanced preclinical and clinical stages.
The transition from in vitro to in vivo is not merely a confirmatory step but a critical juncture where the multifaceted interactions between the drug, the host, and the pathogen are first observed.[1][2] A potent in vitro profile does not guarantee in vivo success. Factors such as pharmacokinetics (PK), pharmacodynamics (PD), host immune status, and potential toxicity can dramatically alter a compound's performance. This guide will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system designed to generate robust and translatable data.
The In Vivo Validation Workflow: A Strategic Overview
The successful in vivo validation of a triazole compound requires a systematic and multi-faceted approach. The following workflow illustrates the key stages and decision points in this process.
Figure 1: A high-level overview of the in vivo validation workflow for triazole compounds.
Part 1: Foundational In Vitro and In Silico Characterization
Before embarking on costly and time-consuming in vivo studies, a thorough understanding of the triazole compound's in vitro profile and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount.
Comprehensive In Vitro Antifungal Susceptibility Testing
The cornerstone of the in vitro assessment is the determination of the Minimum Inhibitory Concentration (MIC) against a clinically relevant panel of fungal pathogens.[3] Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), should be employed to ensure data reproducibility and comparability.[3]
Table 1: Example In Vitro Antifungal Activity of a Novel Triazole (Compound X) Compared to Standard of Care
| Fungal Species | Compound X MIC (µg/mL) | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) |
| Candida albicans (Wild-type) | 0.0625 | 0.5 | 0.03 |
| Candida albicans (Fluconazole-resistant) | 0.25 | >64 | 0.125 |
| Cryptococcus neoformans | 0.125 | 4 | 0.06 |
| Aspergillus fumigatus | 0.5 | N/A | 0.25 |
Data is hypothetical for illustrative purposes.
In Silico ADMET Profiling
Computational models can provide early insights into the potential pharmacokinetic and toxicity properties of a triazole compound.[4] While not a substitute for experimental data, in silico predictions can guide compound selection and inform the design of subsequent in vivo studies.
Part 2: Strategic Design of In Vivo Studies
The transition to in vivo experimentation requires careful planning to maximize the relevance and predictive power of the data generated.
Rationale-Driven Selection of Animal Models
The choice of animal model is a critical determinant of the study's translational value.[1][5] The model should recapitulate key aspects of the human disease, including the site of infection and the host's immune status.
-
Murine Models (Mice and Rats): These are the most commonly used models due to their genetic tractability, cost-effectiveness, and well-characterized immune systems.[6][7][8] They are suitable for a wide range of fungal infections, including disseminated candidiasis and invasive aspergillosis.[9][10][11][12] Immunosuppression, typically through the use of cyclophosphamide or corticosteroids, is often necessary to establish a robust infection that mimics the clinical scenario in immunocompromised patients.[6][7][8][9]
-
Zebrafish Larvae Models: This model offers advantages for high-throughput screening of compound efficacy and toxicity due to their small size, rapid development, and optical transparency.[13] It can be particularly useful for early-stage in vivo assessment before committing to more extensive mammalian studies.
-
Rabbit Models: Rabbits are often used for studies of invasive aspergillosis, as the disease progression in this model more closely resembles that in humans.[14]
The Central Role of Pharmacokinetics and Pharmacodynamics (PK/PD)
Understanding the relationship between drug exposure and antifungal effect is the cornerstone of translating in vitro data to in vivo efficacy. For triazoles, the key PK/PD index is the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC).[6][7][8][9]
Experimental Protocol: Murine Model of Disseminated Candidiasis for PK/PD Determination
-
Animal Preparation: Use female BALB/c mice (6-8 weeks old). Induce neutropenia by intraperitoneal injection of cyclophosphamide (150 mg/kg) on days -4 and -1 relative to infection.
-
Infection: On day 0, inject mice intravenously with 1 x 10^5 CFU of Candida albicans.
-
Compound Administration: Administer the triazole compound at a range of doses (e.g., 1, 5, 10, 20 mg/kg) via the intended clinical route (e.g., oral gavage, subcutaneous injection) starting 24 hours post-infection.
-
Pharmacokinetic Sampling: At specified time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture from a subset of animals at each dose level. Process blood to plasma for drug concentration analysis by LC-MS/MS.
-
Pharmacodynamic Endpoint: At 24 or 48 hours post-treatment initiation, euthanize animals and harvest target organs (e.g., kidneys). Homogenize organs and plate serial dilutions on appropriate agar to determine the fungal burden (CFU/gram of tissue).
-
Data Analysis: Calculate PK parameters (e.g., Cmax, Tmax, AUC) from the plasma concentration-time data. Correlate the calculated fAUC/MIC with the observed reduction in fungal burden to determine the target PK/PD index associated with efficacy.
Part 3: In Vivo Efficacy and Toxicity Assessment
Once the target PK/PD index is established, larger-scale efficacy and toxicity studies can be conducted.
Evaluating Therapeutic Efficacy
The primary endpoint in efficacy studies is typically survival. However, measuring the reduction in fungal burden in target organs provides a more quantitative measure of a compound's activity.[11]
Table 2: Example Efficacy of a Novel Triazole (Compound X) in a Murine Model of Invasive Aspergillosis
| Treatment Group (Dose) | Survival Rate at Day 14 (%) | Mean Fungal Burden in Lungs (log10 CFU/g ± SD) |
| Vehicle Control | 0 | 5.8 ± 0.4 |
| Compound X (10 mg/kg) | 60 | 3.2 ± 0.6 |
| Compound X (20 mg/kg) | 90 | 2.1 ± 0.5 |
| Voriconazole (10 mg/kg) | 80 | 2.5 ± 0.7 |
Data is hypothetical for illustrative purposes.
Assessing In Vivo Toxicity
Concurrent with efficacy studies, a thorough evaluation of the compound's safety profile is essential. Triazole compounds have been associated with various toxicities, including genotoxicity and effects on the central nervous system.[15][16][17]
Key Toxicity Endpoints:
-
Clinical Observations: Daily monitoring for changes in body weight, activity levels, and overall appearance.
-
Hematology and Clinical Chemistry: Analysis of blood samples for changes in blood cell counts and markers of liver and kidney function.
-
Histopathology: Microscopic examination of major organs (liver, kidneys, spleen, etc.) for any treatment-related pathological changes.
Part 4: Data Integration and In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal of in vivo validation is to establish a robust IVIVC that can be used to predict clinical efficacy.[2] By integrating the in vitro MIC data with the in vivo PK/PD data, a target fAUC/MIC ratio associated with a high probability of therapeutic success can be determined.[6][7][8][9]
Figure 2: The conceptual framework of In Vitro-In Vivo Correlation (IVIVC).
Conclusion: A Pathway to More Predictive Antifungal Drug Development
The in vivo validation of in vitro results for triazole compounds is a complex but essential process in the development of new antifungal therapies. By moving beyond simple correlations and embracing a mechanistically driven approach that integrates PK/PD principles, researchers can significantly enhance the predictive power of their preclinical data. This guide provides a strategic framework to navigate the challenges of this critical transition, ultimately increasing the likelihood of identifying and advancing truly effective antifungal agents to the clinic. The judicious application of these principles will not only de-risk drug development programs but also accelerate the delivery of novel treatments to patients in need.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 4. In vitro and in silico evaluation of synthetic compounds derived from bi-triazoles against asexual and sexual forms of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic | MDPI [mdpi.com]
- 6. In vivo pharmacodynamics of a new triazole, ravuconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Synthesis and in vitro and in vivo structure-activity relationships of novel antifungal triazoles for dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The development of animal infection models and antifungal efficacy assays against clinical isolates of Trichosporon asahii, T. asteroides and T. inkin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azole drugs have differential efficacy in varied models of immunosuppression in larval zebrafish hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacies of Two New Antifungal Agents, the Triazole Ravuconazole and the Echinocandin LY-303366, in an Experimental Model of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fao.org [fao.org]
- 16. Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Strategic Guide to Profiling the Cross-Reactivity of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid
In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount to its successful clinical translation. This guide provides a robust framework for evaluating the cross-reactivity of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid, a key intermediate in the synthesis of the insomnia therapeutic, Suvorexant.[1] While specific biological targets for this molecule are not extensively documented in public literature, its structural motifs—a triazole ring and a benzoic acid moiety—are prevalent in a wide array of pharmacologically active agents, suggesting a potential for off-target interactions.[2][3][4]
This document is structured to guide researchers through a logical, multi-tiered approach to cross-reactivity profiling, from initial computational predictions to detailed in vitro validation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and interpretable data for informed decision-making in drug development programs.
The Rationale for Cross-Reactivity Profiling
The presence of the 1,2,3-triazole ring is a cornerstone of many therapeutic agents, conferring a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][5] This versatility, however, necessitates a thorough investigation of potential polypharmacology. Cross-reactivity, or the ability of a compound to bind to unintended targets, can lead to unforeseen side effects or, in some cases, provide opportunities for drug repositioning. For a compound like this compound, understanding its selectivity profile is a critical step in de-risking its development pathway.
Tier 1: In Silico Off-Target Prediction
The most efficient first step in a cross-reactivity assessment is a computational, or in silico, screening campaign. By leveraging the compound's chemical structure, we can predict potential interactions with a vast array of known biological targets. This approach is cost-effective and provides a focused list of proteins for subsequent in vitro validation.
Experimental Protocol: Computational Target Prediction
-
Compound Preparation:
-
Obtain the 2D structure of this compound (SMILES: Cc1ccc(cc1C(=O)O)n2cnnc2).
-
Generate a 3D conformation of the molecule using a computational chemistry software package (e.g., Schrödinger Maestro, MOE). Energy minimization should be performed to obtain a low-energy, stable conformation. The choice of force field (e.g., OPLS3e, MMFF94) should be documented.
-
-
Pharmacophore and Shape-Based Screening:
-
Utilize platforms such as PharmMapper or ZINCPharmer to generate a pharmacophore model based on the compound's key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).
-
Screen this pharmacophore model against a database of target-based pharmacophores to identify proteins with complementary features.
-
Concurrently, perform 3D shape-based similarity searches using tools like ROCS (OpenEye Scientific) against databases of known active compounds. This identifies proteins that are modulated by molecules with similar shapes.
-
-
Target Database Selection:
-
Screen against comprehensive, curated databases of protein targets and their ligands, such as ChEMBL, BindingDB, and the Protein Data Bank (PDB).
-
-
Data Analysis and Triage:
-
Compile a list of potential off-targets based on high similarity scores or pharmacophore fit.
-
Prioritize this list based on the biological function of the potential off-targets and their relevance to human disease and safety. For instance, kinases, G-protein coupled receptors (GPCRs), and ion channels are common sources of off-target effects.
-
Filter out targets that are not expressed in relevant tissues or are otherwise of low biological plausibility.
-
References
- 1. nbinno.com [nbinno.com]
- 2. Triazole analogues as potential pharmacological agents: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ijpda.org [ijpda.org]
- 5. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Triazole Isomers
Abstract
In the landscape of medicinal chemistry, isomeric structures present a unique challenge and opportunity. Triazoles, with their 1,2,3- and 1,2,4-isomeric forms, are privileged scaffolds in a multitude of therapeutic agents.[1][2] While structurally similar, these isomers can exhibit markedly different biological activities, often stemming from subtle variations in their interactions with protein targets. This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies of triazole isomers. We will delve into the scientific rationale behind each step, from ligand and protein preparation to the nuanced interpretation of docking results. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to understand isomer-specific binding and guide rational drug design. For the purpose of this guide, we will use human Cytochrome P450 CYP51 (lanosterol 14-alpha demethylase) as our target protein, a key enzyme in sterol biosynthesis and a well-established target for triazole-based antifungal agents.[3][4]
Introduction: The Significance of Isomeric Specificity in Drug Discovery
Triazole heterocycles are fundamental building blocks in a wide array of clinically significant drugs, demonstrating antifungal, anticancer, and antiviral properties, among others.[5][6] The two primary isomers, 1,2,3-triazole and 1,2,4-triazole, possess distinct electronic and steric properties that influence their ability to interact with biological macromolecules.[7][8] The 1,2,4-triazole moiety, for instance, is a key pharmacophore in numerous antifungal agents where one of the nitrogen atoms coordinates with the heme iron of Cytochrome P450 enzymes, inhibiting their function.[3][9] The 1,2,3-triazole isomer, while also capable of heme interaction, often exhibits different binding thermodynamics and potencies.[10]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] By simulating the interaction between a ligand (the triazole isomer) and a protein, we can gain insights into binding affinity, specific intermolecular interactions, and the overall binding mode. For isomers, comparative docking is particularly insightful as it can elucidate the structural basis for observed differences in biological activity, thereby guiding lead optimization and the design of more potent and selective drug candidates.
The Target Protein: Human Cytochrome P450 CYP51
The Cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs.[12] Specifically, CYP51 is essential for the biosynthesis of ergosterol in fungi and cholesterol in humans.[3] Its inhibition by triazole-containing drugs is a cornerstone of antifungal therapy.[4] The nitrogen atoms in the triazole ring can coordinate with the heme iron atom in the active site of CYP enzymes, leading to inhibition.[10] Given the well-characterized interaction between triazoles and CYP51 and its therapeutic relevance, it serves as an excellent model system for this comparative docking guide. For our study, we will utilize the crystal structure of human CYP51 complexed with a ligand, which can be obtained from the Protein Data Bank (PDB).[13][14][15][16]
A Step-by-Step Protocol for Comparative Docking
This section outlines a detailed workflow for performing a comparative docking study of 1,2,3- and 1,2,4-triazole isomers with a target protein. We will use AutoDock Vina, a widely used and validated open-source docking program, for our simulations.[17]
Ligand Preparation: The Foundation of Accurate Docking
The initial step involves the generation and optimization of the 3D structures of the triazole isomers. It is critical to start with energetically minimized, low-energy conformations, as this directly impacts the accuracy of the docking simulation.
Protocol:
-
2D Structure Creation: Draw the 1,2,3-triazole and 1,2,4-triazole molecules using a chemical drawing software such as ChemDraw or Marvin Sketch.
-
3D Structure Generation and Energy Minimization: Convert the 2D structures to 3D. Subsequently, perform an energy minimization using a force field like MMFF94. This step ensures that the initial ligand conformations are sterically favorable.
-
File Format Conversion: Save the optimized structures in a suitable format, such as .mol or .sdf. For use with AutoDock Tools, these will be further converted to the .pdbqt format, which includes atomic charges and torsional information.
Causality behind the choices: Energy minimization is not just a formality; it removes steric clashes and brings the molecule to a stable energetic state. Starting a docking run with a high-energy, strained ligand conformation can lead to inaccurate binding poses and energies, as the docking algorithm may get trapped in local energy minima.
Protein Preparation: Ensuring a Realistic Receptor
The raw crystal structure of a protein obtained from the PDB is often not immediately ready for docking. It requires several preparatory steps to make it suitable for simulation.
Protocol:
-
Protein Structure Retrieval: Download the PDB file of the target protein (e.g., human CYP51) from the RCSB Protein Data Bank.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. The rationale is to study the binding of our specific isomers without interference.
-
Adding Hydrogens and Assigning Charges: Proteins in the PDB often lack hydrogen atoms. Add polar hydrogens, which are crucial for forming hydrogen bonds. Assign partial charges to each atom using a force field (e.g., Gasteiger charges in AutoDock Tools).
-
File Format Conversion: Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.
Trustworthiness through self-validation: A common practice to validate the protein preparation and docking parameters is to re-dock the co-crystallized ligand (if available) into the prepared protein structure. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose, provides confidence in the chosen protocol.
Defining the Search Space: The Grid Box
The docking simulation needs to be confined to a specific region of the protein, typically the active site where the ligand is expected to bind. This is achieved by defining a 3D grid box.
Protocol:
-
Active Site Identification: The active site can be identified from the position of the co-crystallized ligand in the PDB structure or through literature research. Tools like PDBsum can also be used to analyze the protein and identify binding pockets.[13][14][15][16]
-
Grid Box Generation: Using AutoDock Tools, define the center and dimensions of the grid box to encompass the entire active site. The grid box should be large enough to allow for the free rotation and translation of the ligand but not so large as to unnecessarily increase the search space and computational time.
Executing the Docking Simulation with AutoDock Vina
With the prepared ligand and protein files and a defined grid box, the docking simulation can now be executed.
Protocol:
-
Configuration File: Create a configuration file (conf.txt) that specifies the paths to the protein and ligand .pdbqt files, the center and dimensions of the grid box, and the name of the output file.
-
Running Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.[18][19][20] Vina will then perform the docking simulation, exploring various conformations of the ligand within the grid box and scoring them based on its scoring function.
Expertise in parameter selection: The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the conformational search. A higher exhaustiveness value increases the probability of finding the global minimum energy pose but also increases the computational time. For initial studies, a default value is often sufficient, but for more rigorous analysis, increasing this parameter is recommended.
Analysis and Interpretation of Docking Results
The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score.
Protocol:
-
Visualizing Binding Poses: Use molecular visualization software like PyMOL or UCSF Chimera to visualize the docked poses of the triazole isomers within the protein's active site.[21][22][23][24][25]
-
Analyzing Binding Affinity: The binding affinity, typically reported in kcal/mol, provides an estimate of the strength of the ligand-protein interaction. Lower (more negative) values indicate stronger binding.
-
Identifying Key Interactions: Analyze the intermolecular interactions between the ligand and the protein for the top-scoring poses. This includes identifying hydrogen bonds, hydrophobic interactions, and any coordination with the heme iron.
Data Presentation and Comparative Analysis
To facilitate a clear comparison between the triazole isomers, the docking results should be summarized in a structured format.
Table 1: Comparative Docking Results of Triazole Isomers with Human CYP51
| Ligand | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues | Heme Coordination |
| 1,2,3-Triazole | -5.8 | 1 | SER379 | Yes (N2) |
| 1,2,4-Triazole | -6.5 | 2 | SER379, TYR130 | Yes (N4) |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific protein and docking parameters used.
The hypothetical data in Table 1 suggests that the 1,2,4-triazole isomer exhibits a stronger binding affinity to CYP51 compared to the 1,2,3-triazole isomer. This is further supported by the formation of an additional hydrogen bond and coordination through the N4 atom, which is known to be favorable for CYP inhibition.[3][9]
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducibility and comprehension.
Caption: Workflow for the comparative docking study of triazole isomers.
Discussion and Broader Implications
The results of a comparative docking study, as illustrated in our hypothetical example, can provide valuable insights for drug design. The predicted differences in binding affinity and interaction patterns between the 1,2,3- and 1,2,4-triazole isomers can explain observed differences in their biological activity. For instance, the stronger predicted binding of the 1,2,4-triazole to CYP51 aligns with the known mechanism of action of many triazole-based antifungal drugs.[3][9]
This information can be used to guide the synthesis of new derivatives. For example, if a particular hydrogen bond is shown to be crucial for binding, chemists can design new molecules that enhance this interaction. Furthermore, understanding the specific orientation of each isomer in the active site can inform the design of more selective inhibitors, potentially reducing off-target effects.
It is important to acknowledge the limitations of in-silico docking. Docking scores are approximations of binding affinity and do not always perfectly correlate with experimental data. The protein is often treated as a rigid entity, which is a simplification. Therefore, docking results should be considered as predictive hypotheses that require experimental validation through techniques such as enzyme inhibition assays and X-ray crystallography.
Conclusion
Comparative molecular docking is an indispensable tool in modern drug discovery for elucidating the structure-activity relationships of isomeric compounds. This guide has provided a detailed, scientifically-grounded protocol for conducting such a study on triazole isomers with a protein target. By carefully preparing the molecules, defining the search space, and critically analyzing the results, researchers can gain valuable insights into the subtle yet significant differences in how isomers interact with their biological targets. These insights are instrumental in guiding the rational design of more potent, selective, and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Page loading... [guidechem.com]
- 9. The enzymatic basis of drug-drug interactions with systemic triazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PDBsum: Structural summaries of PDB entries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Bioregistry - PDBsum; at-a-glance overview of macromolecular structures [bioregistry.io]
- 16. PDBsum -- Protein Database Summaries | HSLS [hsls.pitt.edu]
- 17. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. bioinformaticsreview.com [bioinformaticsreview.com]
- 22. bioinformaticsreview.com [bioinformaticsreview.com]
- 23. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid
Comprehensive Safety & Handling Guide: 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid
This document provides essential procedural guidance for the safe handling, use, and disposal of this compound. As a compound utilized in advanced research and development, a thorough understanding of its chemical profile is paramount to ensuring laboratory safety and experimental integrity. This guide is designed for research scientists and drug development professionals, offering in-depth, field-proven insights that extend beyond standard product information.
Hazard Assessment and Chemical Profile
While a specific Safety Data Sheet (SDS) for the 1H-1,2,3-triazol-1-yl isomer is not widely available, a robust safety protocol can be established by analyzing data from the closely related 2H-1,2,3-triazol-2-yl isomer and its parent structures, benzoic acid and triazole. The primary hazards associated with this class of compounds are significant and demand strict adherence to safety protocols.
The primary concerns are:
-
Severe Eye Damage (H318): The compound is classified as causing serious eye damage.[1][2]
-
Skin Irritation (H315): It is known to cause skin irritation upon contact.[3][4]
-
Respiratory Irritation (H335): As a solid powder, airborne dust presents an inhalation hazard that may cause respiratory tract irritation.[3][4]
-
Harmful if Swallowed (H302): The substance is harmful if ingested.[3][4]
-
Potential for Long-Term Organ Damage: The benzoic acid moiety, through prolonged or repeated inhalation, is known to cause damage to the lungs.[5][6]
These hazards dictate the stringent personal protective equipment (PPE) requirements outlined below.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 1149352-55-5 | [7] |
| Molecular Formula | C₁₀H₉N₃O₂ | [7] |
| Molecular Weight | 203.20 g/mol | [7] |
| Appearance | Solid, Powder | [1] |
| Flash Point | > 200 °C | [1] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks associated with all potential routes of exposure—dermal, ocular, and respiratory.
Eye and Face Protection
Due to the H318 classification ("Causes serious eye damage"), standard safety glasses are insufficient. The causality here is the potential for irreversible damage upon contact with the cornea.
-
Minimum Requirement: Tightly sealed chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required at all times.[2][5]
-
Recommended for High-Risk Operations: When handling larger quantities (>1g) or when dust generation is likely (e.g., weighing, transferring powder), a full-face shield must be worn in addition to safety goggles.[6][8] This provides a secondary barrier against splashes and airborne particles.
Skin and Body Protection
The compound's classification as a skin irritant (H315) necessitates robust skin protection to prevent contact dermatitis and potential systemic absorption.
-
Gloves: Handle with chemical-resistant, impervious gloves (e.g., nitrile) that have been inspected for integrity before use.[1][6] Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[6] Contaminated gloves must be disposed of as hazardous waste immediately after use.[6]
-
Lab Coat/Protective Suit: A full-length laboratory coat is the minimum requirement. For procedures with a high risk of contamination, a complete protective suit is recommended.[6][8] All protective clothing should be laundered professionally or disposed of if grossly contaminated. Contaminated work clothing should not be allowed out of the workplace.[8]
Respiratory Protection
The primary respiratory hazard stems from the inhalation of fine dust particles, which can cause acute respiratory irritation and potential long-term lung damage.[3][5]
-
Engineering Controls: First and foremost, handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust generation.[1][6]
-
Respirator Requirement: When engineering controls are insufficient or when dusts are actively generated (e.g., during weighing or transfers outside of a fume hood), a respirator is required.[5][6] Use a full-face particle respirator with N100 (US) or P3 (EN 143) filter cartridges.[6]
Procedural Guidance: PPE Selection & Use
The selection of PPE is not static; it must adapt to the specific experimental context. The following workflow provides a logical framework for this decision-making process.
Caption: PPE selection workflow based on experimental scale and procedure.
Step-by-Step Donning and Doffing Protocol
This self-validating system ensures that contaminants are not transferred from the PPE to the user.
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat/Suit: Put on the lab coat or protective suit, ensuring it is fully fastened.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves using a peel-off technique, turning them inside out without touching the exterior with bare skin. Dispose of them immediately in a designated hazardous waste container.
-
Hand Hygiene: Wash hands.
-
Face Shield/Goggles: Remove the face shield and goggles from the back to the front.
-
Lab Coat/Suit: Remove the lab coat by rolling it inside out, avoiding contact with the exterior.
-
Respirator (if worn): Remove the respirator.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Decontamination and Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.
Operational Decontamination
-
Spills: In case of a spill, evacuate personnel to a safe area.[1] Avoid dust formation.[1][6] Use personal protective equipment, including respiratory protection, during cleanup.[6] Sweep up the solid material and place it into a suitable, closed, and labeled container for disposal.[9] Do not let the chemical enter drains.[1][6]
-
Equipment: Decontaminate surfaces and non-disposable equipment by scrubbing with alcohol and then washing with soap and water.
Disposal of Contaminated Materials
-
PPE: All disposable PPE (gloves, contaminated suits) must be placed in a sealed, clearly labeled hazardous waste container.
-
Chemical Waste: Collect all residual chemical and contaminated materials in a suitable, closed container.[1][9] This material must be disposed of as hazardous waste.[10] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[9] Never dispose of this chemical down the drain.[6]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. This compound | C10H9N3O2 | CID 58398973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. velsicol.com [velsicol.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
